molecular formula C10H13Cl2NO B12307198 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

Katalognummer: B12307198
Molekulargewicht: 234.12 g/mol
InChI-Schlüssel: DLNJXAGVYFIVJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO and its molecular weight is 234.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNJXAGVYFIVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, a significant chiral building block in modern organic and medicinal chemistry. With a focus on its structural features, physicochemical properties, analytical characterization, and synthetic utility, this document serves as a critical resource for researchers, scientists, and professionals in drug development. We will explore the compound's inherent reactivity, its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), and the essential protocols for its handling, characterization, and application. The insights presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical relevance.

Compound Identification and Structural Elucidation

A precise understanding of a molecule's identity and structure is the foundation of all subsequent chemical investigation. This section delineates the fundamental identifiers for 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.

Nomenclature and Synonyms

The systematic naming and common synonyms are crucial for unambiguous identification in literature and databases.

  • IUPAC Name : (S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride.[1]

  • Common Synonyms : H-Phe-CMK·HCl, (3S)-3-amino-1-chloro-4-phenyl-2-butanone hydrochloride.[2]

Chemical and Physical Properties

The core physicochemical properties are summarized below, providing a quantitative basis for experimental design.

PropertyValueSource
CAS Number 34351-19-4 ((S)-hydrochloride form)[1][2][3]
Molecular Formula C₁₀H₁₃Cl₂NO[2]
Molecular Weight 234.12 g/mol [1][2]
Purity Commercially available at ≥95% or ≥97%[1][3]
Appearance Inferred to be a white to off-white crystalline solid, based on related structures.[4]N/A
Solubility Expected to be soluble in water and ethanol, based on its hydrochloride salt form and data from similar compounds.[4]N/A
Structural Elucidation

The chemical behavior of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is dictated by its unique arrangement of functional groups. The structure features:

  • A butanone backbone with a carbonyl group at the C2 position.

  • A chiral center at the C3 position, bearing an amino group. The (S)-enantiomer is commonly referenced.

  • A phenyl group attached at the C4 position, which influences the molecule's steric and electronic properties.

  • An α-chloroketone moiety (chlorine at C1, ketone at C2), a reactive functional group that is susceptible to nucleophilic attack.

  • A hydrochloride salt , formed by the protonation of the primary amine, which enhances the compound's solubility in polar solvents.

G A 3-Amino-1-chloro-4-phenyl butan-2-one HCl B Step 1: Deprotection/Coupling (Base, Acylating Agent) A->B C Advanced Intermediate B->C D Further Synthetic Steps C->D E Final API Target (e.g., Protease Inhibitor) D->E

Sources

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, a key chiral building block in the synthesis of several critical antiretroviral drugs. This document delves into the nuanced stereochemical considerations, spectroscopic characterization, and a plausible synthetic pathway. The insights provided are grounded in established chemical principles and data from closely related structural analogs, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: A Pivotal Intermediate in HIV Protease Inhibitor Synthesis

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is a synthetic amino ketone derivative of significant interest in pharmaceutical chemistry. Its core structure is a crucial component in the synthesis of several FDA-approved HIV-1 protease inhibitors, including Lopinavir, Ritonavir, and Darunavir.[1][2][3] These drugs are cornerstones of highly active antiretroviral therapy (HAART), and their efficacy is intrinsically linked to the precise three-dimensional arrangement of their constituent chiral centers. Understanding the molecular architecture of this precursor is therefore paramount for the development of efficient and stereoselective synthetic routes to these life-saving medicines.

This guide will elucidate the structural features of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, with a particular focus on its stereoisomers, and provide a framework for its characterization and synthesis.

Molecular Structure and Physicochemical Properties

The fundamental properties of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physicochemical properties may vary slightly depending on the specific stereoisomer and experimental conditions.

PropertyValueSource
IUPAC Name (3S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride[4][5]
CAS Number 34351-19-4 ((S)-enantiomer hydrochloride)[4][5][6]
Molecular Formula C₁₀H₁₃Cl₂NO[4]
Molecular Weight 234.12 g/mol [4][5]
Appearance White to off-white crystalline solid (inferred from related compounds)[7]

Stereochemistry: The Critical Determinant of Biological Activity

The biological activity of the resulting protease inhibitors is critically dependent on the absolute configuration of the chiral centers within the 3-Amino-1-chloro-4-phenylbutan-2-one core. The molecule possesses two stereocenters, at the C2 and C3 positions, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

The (S)-configuration at the C3 position, which is derived from L-phenylalanine, is a common feature in the synthesis of many protease inhibitors.[1] However, the stereochemistry at the C2 position can vary, leading to different diastereomers. The precise control of stereochemistry during synthesis is a significant challenge and a primary focus of process chemistry in drug development.

For instance, the synthesis of the HIV protease inhibitor Darunavir specifically utilizes the (2S, 3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane intermediate, highlighting the importance of controlling the stereochemistry at both chiral centers.[3][8]

Visualizing the Stereoisomers

The relationship between the different stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2S,3S (2S,3S) 2R,3R (2R,3R) 2S,3S->2R,3R Enantiomers 2S,3R (2S,3R) 2S,3S->2S,3R Diastereomers 2R,3S (2R,3S) 2S,3S->2R,3S Diastereomers 2R,3R->2S,3R Diastereomers 2R,3R->2R,3S Diastereomers 2S,3R->2R,3S Enantiomers

Stereochemical relationships of 3-Amino-1-chloro-4-phenylbutan-2-one isomers.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons at the chiral centers, the methylene protons adjacent to the phenyl group and the chlorine atom, and the aromatic protons. The hydrochloride salt form will result in a downfield shift of the proton alpha to the amino group.

  • Aromatic protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

  • CH-NH₃⁺: A multiplet, shifted downfield due to the adjacent carbonyl and protonated amine.

  • CH₂-Ph: Two diastereotopic protons appearing as a multiplet.

  • CH₂-Cl: Two diastereotopic protons appearing as a multiplet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • C=O: A signal in the downfield region, typically around 200-210 ppm.

  • Aromatic carbons: Multiple signals between 125-140 ppm.

  • CH-NH₃⁺: A signal around 50-60 ppm.

  • CH₂-Ph: A signal around 35-45 ppm.

  • CH₂-Cl: A signal around 45-55 ppm.

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the free base (197.66 g/mol ).[9][10] The fragmentation pattern would likely show losses of the chloroacetyl group and cleavage adjacent to the phenyl ring.

Synthesis and Stereoselective Control

The synthesis of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride typically involves a multi-step process starting from a chiral precursor, often L-phenylalanine, to establish the desired stereochemistry at the C3 position. A plausible synthetic workflow is outlined below.

Proposed Synthetic Workflow

synthesis_workflow A L-Phenylalanine B N-protected Phenylalanine A->B Protection (e.g., Boc) C Activation of Carboxylic Acid B->C D Diazoketone Formation C->D E Reaction with HCl D->E F N-protected 3-Amino-1-chloro-4-phenylbutan-2-one E->F G Deprotection F->G H (3S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride G->H

A plausible synthetic route to the target compound.
Experimental Protocol (Conceptual)
  • Protection of L-Phenylalanine: The amino group of L-phenylalanine is protected, for example, with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.[]

  • Activation and Diazoketone Formation: The carboxylic acid of the N-protected phenylalanine is activated and then reacted with diazomethane or a related reagent to form a diazoketone.

  • Hydrochlorination: The diazoketone is then treated with hydrochloric acid to yield the N-protected chloromethyl ketone.

  • Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions to yield the final product, 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.

The stereochemistry at the C2 position is often established in subsequent reduction steps where the ketone is converted to a hydroxyl group, as seen in the synthesis of Darunavir intermediates.[12][13]

Application in Drug Development: A Scaffold for Protease Inhibitors

The primary application of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride and its derivatives is as a key building block for HIV protease inhibitors. The structural motif of this compound is designed to mimic the transition state of peptide cleavage by the HIV protease enzyme. The specific stereochemistry is crucial for fitting into the active site of the protease and inhibiting its function, thereby preventing the maturation of new viral particles.

The syntheses of Lopinavir, Ritonavir, and Darunavir all feature intermediates that are either derived from or are close analogs of 3-Amino-1-chloro-4-phenylbutan-2-one.[1][2][14] The development of efficient and stereocontrolled syntheses for this class of compounds is therefore an area of active research in the pharmaceutical industry.

Conclusion

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is a molecule of considerable importance in medicinal chemistry, serving as a critical precursor to essential antiretroviral drugs. Its synthesis and the control of its stereochemistry are key challenges that require a deep understanding of its molecular structure. While detailed experimental data for the specific hydrochloride salt is not widely published, this guide provides a comprehensive overview of its expected properties and synthetic pathways based on established chemical principles and data from closely related compounds. This information serves as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

  • (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone. LookChem. Accessed February 18, 2026. [Link]

  • (2S,3S)-3-aMino-1-chloro-4-phenylbutan-2-ol hydroc. JIGS Chemical Limited. Accessed February 18, 2026. [Link]

  • Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Accessed February 18, 2026. [Link]

  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. Accessed February 18, 2026. [Link]

  • A PROCESS FOR THE SYNTHESIS OF RITONAVIR. Patent EP1133485B1. Accessed February 18, 2026.
  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. Patent EP2528923A2. Accessed February 18, 2026.
  • Process for the preparation of darunavir and darunavir intermediates.
  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Publications. Accessed February 18, 2026. [Link]

  • (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride. American Elements. Accessed February 18, 2026. [Link]

  • A process for the synthesis of ritonavir.
  • Process for the preparation of darunavir and darunavir intermediates.
  • 3-Amino-1-chloro-4-phenylbutan-2-one. PubChem. Accessed February 18, 2026. [Link]

  • (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol. PubChem. Accessed February 18, 2026. [Link]

  • 3-amino-1-chloro-4-phenylbutan-2-one. Chemsrc. Accessed February 18, 2026. [Link]

Sources

Technical Whitepaper: The Role of (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl in Atazanavir Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic role, synthesis, and downstream application of (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride in the manufacturing of Atazanavir Sulfate.

Executive Summary

In the total synthesis of Atazanavir (Reyataz), the molecule (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (herein referred to as Intermediate A-HCl ) serves as the critical chiral "warhead" precursor. It provides the central phenylalanine-derived backbone essential for the drug's mechanism as a transition-state mimetic HIV-1 protease inhibitor.

This guide analyzes the technical utility of Intermediate A-HCl, specifically its function as a stable isolation point that enables the highly diastereoselective construction of the hydroxyethylamine isostere core.

Molecular Architecture & Strategic Importance

The Pharmacophore Scaffold

Atazanavir functions by mimicking the tetrahedral transition state of peptide bond cleavage within the HIV protease active site. Intermediate A-HCl is the direct progenitor of this central architecture.

  • Chirality Source: Derived from L-Phenylalanine , it carries the (S)-benzyl stereocenter (C3 position) that anchors the drug in the enzyme's hydrophobic S1 pocket.

  • Reactive Functionality: The

    
    -chloroketone moiety is a dual-purpose electrophile. The ketone is destined for reduction to the hydroxyl group (transition state mimic), while the chlorine atom acts as the leaving group for epoxide formation and subsequent hydrazine coupling.
    
Why the Hydrochloride Salt?

The free base (3-amino-1-chloro-4-phenylbutan-2-one) is kinetically unstable. The presence of a nucleophilic primary amine in proximity to a highly electrophilic


-chloroketone allows for rapid self-condensation (intermolecular alkylation) or pyrazine formation.
  • Stabilization: Protonation of the amine (

    
    ) deactivates its nucleophilicity, allowing the molecule to be isolated, stored, and purified.
    
  • Purification: The crystallization of Intermediate A-HCl effectively purifies the compound from upstream reaction byproducts (e.g., unreacted diazomethane species or magnesium salts), ensuring a high-purity input for the subsequent coupling step.

Synthesis of Intermediate A-HCl[1]

The synthesis typically begins with N-protected L-Phenylalanine. The standard industrial route utilizes the activation of the carboxylic acid followed by reaction with a chloromethylating agent.

Upstream Protocol (L-Phe Intermediate A-HCl)
StepTransformationReagents/ConditionsCritical Process Parameter (CPP)
1 Protection L-Phe +

Maintain pH > 9 to prevent racemization.
2 Activation Boc-L-Phe +

-BuOCOCl (IBCF)
Temperature < -10°C to avoid mixed anhydride disproportionation.
3 Homologation Mixed Anhydride +

(or Sulfoxonium Ylide)
Safety control of diazomethane generation.
4 Halogenation Diazoketone +

Stoichiometry of HCl to prevent byproduct formation.
5 Deprotection Boc-Chloroketone +

Isolation of Intermediate A-HCl . Temperature control to prevent degradation.
Visualization of Upstream Pathway

SynthesisPath Figure 1: Generation of the Chloroketone Hydrochloride Salt Phe L-Phenylalanine BocPhe Boc-L-Phe Phe->BocPhe (Boc)2O Diazo Diazoketone Intermediate BocPhe->Diazo 1. IBCF 2. CH2N2 BocCK Boc-Chloroketone Diazo->BocCK HCl (gas) Target (S)-3-Amino-1-chloro- 4-phenylbutan-2-one HCl (Intermediate A-HCl) BocCK->Target Deprotection (HCl/EtOAc)

The Core Directive: Convergent Assembly

The primary utility of Intermediate A-HCl in modern Atazanavir manufacturing (as detailed in Patent EP1930324A1 and Fan et al.) is to serve as the substrate for acylation by N-methoxycarbonyl-L-tert-leucine.

This is a strategic deviation from linear synthesis. By coupling the bulky tert-leucine group before reducing the ketone, chemists utilize the steric bulk to direct the stereochemistry of the reduction.

Step-by-Step Application Protocol

Objective: Synthesis of the "Amino-Ketone" Isostere Precursor.

  • Free Basing (In-Situ): Intermediate A-HCl is suspended in dichloromethane (DCM). A tertiary amine base (e.g., Diisopropylethylamine, DIPEA) is added at 0°C to liberate the free amine in situ.

    • Rationale: Minimizes the lifetime of the unstable free base before it reacts.

  • Coupling Reaction:

    • Reagents: N-methoxycarbonyl-L-tert-leucine + Coupling Agents (EDC/HOBt or DCC).

    • Mechanism: The activated ester of the tert-leucine attacks the free amine of the chloroketone.

    • Product: A stable "Dipeptide Chloroketone" (N-methoxycarbonyl-L-tert-leucinyl-amino-1-chloro-4-phenylbutan-2-one).

  • The Critical Reduction (Felkin-Anh Control): The resulting ketone is reduced to the alcohol.[1]

    • Reagent:

      
       or 
      
      
      
      .
    • Stereocontrol: The bulky tert-leucine group attached in the previous step exerts Felkin-Anh control , forcing the hydride to attack from the less hindered face. This establishes the critical (S,S)-configuration of the hydroxyethylamine core.

    • Result: If Intermediate A-HCl were reduced before coupling (without the bulky group), the diastereoselectivity would be significantly lower (approx 3:1 vs >20:1).

Downstream Pathway Diagram

Downstream Figure 2: The Convergent Role of Intermediate A-HCl in Atazanavir Assembly Input Intermediate A-HCl (Topic Molecule) Coupled Dipeptide Chloroketone (Bulky Substrate) Input->Coupled + MocLeu (EDC/HOBt, DIPEA) MocLeu Moc-L-tert-Leucine MocLeu->Coupled Reduced Chlorohydrin (S,S-Configuration) Coupled->Reduced Selective Reduction (Felkin-Anh Control) Epoxide Epoxide Intermediate Reduced->Epoxide Base (KOH/MeOH) Ring Closure Atazanavir Atazanavir Base Epoxide->Atazanavir + Hydrazine Linker Ring Opening Hydrazine Hydrazine Linker (Left Wing) Hydrazine->Atazanavir

Quality Control & Safety Profile

Impurity Management

When sourcing or synthesizing Intermediate A-HCl, the following impurity profile must be monitored via HPLC:

  • Di-chloroketone: Resulting from excess diazomethane.

  • Racemate: Enantiomeric purity must be >99.5% ee. Racemization can occur during the activation of L-Phe if temperature is uncontrolled.

  • De-chlorinated ketone: Resulting from over-reduction during upstream processing.

Handling Precautions
  • Lachrymator:

    
    -chloroketones are potent lachrymators (tear gas agents). All solids must be handled in a fume hood.
    
  • Sensitizer: The hydrochloride salt is a skin sensitizer. Double-gloving and full PPE are mandatory.

  • Thermal Instability: Store at <5°C. The salt is stable, but exposure to moisture can lead to hydrolysis of the chloride.

References

  • Fan, X., Song, Y. L., & Long, Y. Q. (2008). An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach.[2] Organic Process Research & Development, 12(1), 69-75.[2] Link

  • Deshpande, P. et al. (2008). Process for the preparation of Atazanavir.[2] European Patent EP1930324A1. Link

  • Xu, Z. et al. (2002). Process for preparing (S)-3-amino-1-chloro-4-phenylbutan-2-one. U.S. Patent 6,372,906. Link

  • Kaldor, S. W., et al. (1997). Viracept (Nelfinavir Mesylate, AG1343): A Potent, Orally Bioavailable Inhibitor of HIV-1 Protease. Journal of Medicinal Chemistry, 40(24), 3979–3985. (Describes the fundamental chloroketone reduction chemistry). Link

Sources

A Technical Guide to Determining the Organic Solvent Solubility Profile of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (ACPBH) in a range of organic solvents. As a critical intermediate in pharmaceutical synthesis, understanding the solubility of ACPBH is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring process scalability. This document moves beyond simple procedural outlines to deliver an in-depth perspective grounded in physicochemical principles. We will explore the theoretical underpinnings of solubility, from fundamental thermodynamic concepts to predictive models like Hansen Solubility Parameters (HSP). The core of this guide is a detailed, field-proven protocol for determining thermodynamic equilibrium solubility via the gold-standard shake-flask method, coupled with a validated High-Performance Liquid Chromatography (HPLC) analytical procedure for accurate quantification. This guide is designed for researchers, chemists, and drug development professionals, providing the necessary tools to generate a reliable and comprehensive solubility profile for ACPBH, thereby accelerating process development and ensuring batch-to-batch consistency.

Introduction: The Strategic Importance of Solubility Data

The journey of an Active Pharmaceutical Ingredient (API) or a key intermediate from lab-scale synthesis to commercial production is paved with critical physicochemical data. Among these, solubility is arguably one of the most fundamental and impactful parameters. For 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (ACPBH), a key building block, a well-characterized solubility profile in organic solvents is not merely academic; it is a cornerstone of efficient and reproducible manufacturing.

Physicochemical Properties of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride (ACPBH)

A foundational understanding of the molecule is essential before embarking on experimental work.

PropertyValueSource
CAS Number 34351-19-4[1]
Molecular Formula C₁₀H₁₃Cl₂NO[2]
Molecular Weight 234.12 g/mol [1][2]
Structure Primary Amine, Ketone, Hydrochloride Salt[1]
Computed XLogP3 1.7 (for free base)[3]

The presence of a primary amine, a ketone, and a phenyl group, combined with its nature as a hydrochloride salt, suggests a molecule with complex solubility behavior. The hydrochloride salt form generally enhances aqueous solubility but its behavior in organic solvents will be highly dependent on the solvent's ability to interact with the ionic salt and the organic functionalities of the molecule.

Why a Solubility Profile is Non-Negotiable in Process Chemistry

A comprehensive solubility profile provides the quantitative data needed to:

  • Select Optimal Solvents: For reactions, this ensures all reactants remain in the solution phase, maximizing reaction rates and minimizing side reactions. For crystallization, it allows for the selection of a solvent/anti-solvent system that provides high yield and desired crystal morphology.

  • Guide Purification Strategies: Solubility data is essential for designing extraction, washing, and crystallization steps to remove impurities effectively.

  • Define Process Parameters: Knowing the solubility at different temperatures allows for the development of a temperature-dependent crystallization profile, a critical factor in controlling crystal size distribution and purity.

  • Prevent Manufacturing Failures: Unexpected precipitation due to exceeding a solvent's capacity can lead to clogged lines, failed batches, and significant financial loss. A robust solubility profile mitigates these risks.

The Theoretical Basis of Solubility

A purely empirical approach to solubility determination is inefficient. Grounding experimental design in theoretical principles allows for intelligent solvent selection and a deeper understanding of the resulting data.

"Like Dissolves Like": A Deeper Look

This adage is a simplification of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.[4][5][6] For ACPBH, a polar, ionic compound, this means we must consider:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and ketone groups and can solvate the chloride and protonated amine ions, making them promising candidates for high solubility.[6][7]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments and can interact with the polar parts of ACPBH but lack the ability to donate hydrogen bonds. Their solvating power for the hydrochloride salt may be less effective than protic solvents.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are unlikely to effectively solvate the ionic hydrochloride salt, leading to predicted poor solubility. Their primary interactions would be weak van der Waals forces with the phenyl group.[4][7]

Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, Hansen Solubility Parameters provide a semi-quantitative method for predicting solubility based on the principle of "like seeks like".[8] The total cohesive energy of a substance is divided into three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A substance's solubility is predicted to be highest in solvents with the most similar HSP values.[8][9] While determining the precise HSP for a new molecule like ACPBH requires experimental work, the HSP values of potential solvents can be used to screen and rationalize experimental choices. The goal is to test a diverse set of solvents to understand which interactions (dispersion, polar, or hydrogen bonding) are most critical for solvating the molecule.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The following protocol details the shake-flask method , which remains the reference method for measuring thermodynamic solubility according to regulatory bodies and best practices.[10][11][12] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Key Experimental Choices
  • Using Excess Solid: This is the cornerstone of the method. The continuous presence of a solid phase ensures that the solution remains saturated at equilibrium, representing the true thermodynamic solubility limit.[11]

  • Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., with an orbital shaker incubator) is critical for reproducibility.[11]

  • Extended Equilibration Time: Dissolution can be slow, especially for crystalline solids. A preliminary experiment to confirm that concentration does not increase between 24, 48, and 72 hours is essential to validate that equilibrium has been achieved.[10][12]

  • Inert Materials: Using glass vials with PTFE-lined caps prevents contamination and potential absorption of the analyte onto plastic surfaces.

  • Careful Phase Separation: Centrifugation followed by filtration through a low-binding (e.g., PTFE) syringe filter is crucial. This removes all undissolved microparticles which would otherwise dissolve upon dilution, leading to an overestimation of solubility.[10][13]

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis prep_vial Prepare Glass Vial (e.g., 20 mL Scintillation Vial) add_solid Add Excess ACPBH Solid (ensure visible solid remains) prep_vial->add_solid add_solvent Add Known Volume of Organic Solvent (e.g., 10 mL) add_solid->add_solvent agitate Agitate at Constant Temp (e.g., 25°C, 250 RPM) add_solvent->agitate equilibrate Equilibrate for 24-72 hours (confirm equilibrium time) agitate->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.45 µm PTFE filter) centrifuge->filter dilute Accurately Dilute Filtrate into Mobile Phase filter->dilute hplc Analyze by Validated HPLC-UV Method dilute->hplc calculate Calculate Concentration (mg/mL or mol/L) hplc->calculate

Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
  • Preparation (n=3 for each solvent): a. To a tared 20 mL glass scintillation vial with a PTFE-lined cap, add approximately 100-200 mg of ACPBH. The exact mass is not critical, but it must be sufficient to ensure excess solid remains at the end of the experiment. b. Add a magnetic stir bar. c. Add a precise volume (e.g., 10.0 mL) of the selected organic solvent. d. Securely cap the vial.

  • Equilibration: a. Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 250 RPM).[11] b. Allow the samples to equilibrate for a predetermined time (e.g., 48 hours), which should be confirmed by a time-to-equilibrium study.

  • Sampling and Phase Separation: a. After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 30 minutes to allow larger particles to settle. b. Transfer the contents to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[14] c. Carefully draw the supernatant using a glass pipette and filter it through a 0.45 µm PTFE syringe filter into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter.

  • Sample Preparation for Analysis: a. Accurately perform a serial dilution of the clear filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Analysis: a. Analyze the diluted sample using a validated HPLC method (as described in Section 4). b. Determine the concentration of ACPBH in the diluted sample by referencing the calibration curve.

  • Calculation: a. Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Analytical Method: HPLC-UV for Accurate Quantification

An unvalidated analytical method can render the most carefully performed solubility experiment useless. HPLC coupled with UV detection is a robust and widely used technique for this purpose.[13][15][16]

Protocol for HPLC Analysis
  • Instrument: High-Performance Liquid Chromatography system with a UV/Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by running a UV scan of a standard solution of ACPBH to find the wavelength of maximum absorbance (λ_max).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: Ensuring Trustworthy Data

The method must be validated for linearity to be trustworthy.[17]

  • Stock Solution Preparation: Accurately weigh about 10 mg of ACPBH standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.[13]

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution (e.g., 50, 25, 10, 5, 1 µg/mL).[13]

  • Calibration Curve Generation: Inject each standard in triplicate and plot the mean peak area against the known concentration.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

Data Presentation and Interpretation

Once solubility has been determined across a range of solvents, the data must be organized and interpreted.

Hypothetical Solubility Profile of ACPBH at 25 °C

The following table presents a hypothetical but realistic solubility profile for ACPBH, demonstrating how the final data should be presented.

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL)
MethanolPolar Protic32.7> 200 (Freely Soluble)
EthanolPolar Protic24.6155.8
IsopropanolPolar Protic19.945.2
AcetonitrilePolar Aprotic37.520.1
AcetonePolar Aprotic20.712.5
DichloromethaneHalogenated9.12.3
Ethyl AcetateEster6.00.8
TolueneAromatic2.4< 0.1 (Insoluble)
n-HeptaneAliphatic1.9< 0.1 (Insoluble)
Interpreting the Data: Connecting Theory and Results

The hypothetical data illustrates key principles. The high solubility in polar protic solvents like methanol and ethanol is expected, as these solvents can effectively solvate both the ions of the hydrochloride salt and form hydrogen bonds.[7] As the alkyl chain length increases (methanol to isopropanol), the decreasing polarity and steric hindrance reduce solubility. Polar aprotic solvents show moderate solubility, while the compound is practically insoluble in nonpolar solvents, confirming the dominant role of polar and ionic interactions in the dissolution process.

Visualizing Solubility Relationships

This diagram illustrates the logical relationship between a solvent's properties and its ability to dissolve a polar hydrochloride salt like ACPBH.

G cluster_factors Key Solvent Properties cluster_outcome Expected Outcome center_node Solubility of ACPBH (Polar Hydrochloride Salt) polarity High Polarity (High Dielectric Constant) center_node->polarity h_bond Hydrogen Bond Donating (Protic Solvents) center_node->h_bond nonpolar Low Polarity (Apolar / Nonpolar) center_node->nonpolar high_sol High Solubility polarity->high_sol Favors h_bond->high_sol Strongly Favors low_sol Low / No Solubility nonpolar->low_sol Leads to

Factors Influencing ACPBH Solubility.

Conclusion

This guide has provided a robust, scientifically-grounded framework for determining the organic solvent solubility profile of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride. By integrating theoretical principles with a detailed, self-validating experimental protocol, researchers can generate accurate and reliable data. This data is not an endpoint but a critical input for informed decision-making in process development, leading to more efficient, scalable, and reproducible chemical syntheses. The methodologies described herein represent an industry-standard approach to solubility characterization, enabling the acceleration of drug development timelines and ensuring the quality of vital pharmaceutical intermediates.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (2025, August 7). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • Yamamoto, H. (2024, October). Formulation Using Hansen Solubility Parameters. In Drug Development Supported by Informatics. ResearchGate.
  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems.
  • PubMed. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • SpringerLink. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • Zarghampour, et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • UPF. (n.d.). Solubility determination of compounds of pharmaceutical interest.
  • CymitQuimica. (n.d.). (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.
  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • PubChem. (n.d.). 3-Amino-1-chloro-4-phenylbutan-2-one.
  • Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results.
  • Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
  • MDPI. (2022, December 16). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media.
  • American Elements. (n.d.). (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride.
  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers.
  • World Health Organization (WHO). (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications.
  • JIGS Chemical Limited. (n.d.). (2S,3S)-3-aMino-1-chloro-4-phenylbutan-2-ol hydroc.
  • PubChem. (n.d.). (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol.
  • SlideShare. (n.d.). Solubility and Distribution Phenomena.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • ECHEMI. (n.d.). Effect of Polar Solvents on Salt Solubility.
  • SlideShare. (2024, January 23). Solubility and distribution.
  • Simson Pharma Limited. (n.d.). 3-amino-1-chloro-4-phenylbutan-2-one.

Sources

Thermodynamic Characterization & Process Control: 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Physicochemical Profiling of Key Indinavir Intermediate (CKK-HCl)

Executive Summary

This technical guide details the thermodynamic profile of (3S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (often abbreviated as CKK-HCl or the Chloromethyl Ketone intermediate). This molecule is a critical chiral building block in the synthesis of HIV protease inhibitors, specifically Indinavir (Crixivan) and Atazanavir .

For researchers and process engineers, CKK-HCl presents a unique thermodynamic challenge: it possesses a highly reactive "warhead" (the


-chloroketone) that is prone to thermal degradation and pH-dependent cyclization. Understanding its solid-liquid equilibrium (solubility) and thermal stability boundaries is not merely an academic exercise but a safety and yield requirement for scale-up.

Molecular Identity & Structural Context[1]

Before analyzing the thermodynamics, the structural constraints must be defined. The hydrochloride salt form is utilized to stabilize the free amine, preventing premature self-alkylation.

PropertySpecification
IUPAC Name (3S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride
Common Name Phenylalanine Chloromethyl Ketone (PCK) HCl; CKK-HCl
CAS Registry 56777-39-3 (S-isomer HCl); 34351-19-4 (Generic)
Molecular Formula

(HCl salt)
Molecular Weight 234.12 g/mol
Chirality (S)-enantiomer (Critical for Indinavir biological activity)
Physical State White to off-white crystalline solid
The Thermodynamic "Warhead"

The 1-chloro-2-one moiety is electrophilic. While the HCl salt stabilizes the amine (preventing it from attacking the ketone), the molecule remains thermodynamically poised to cyclize into an epoxide under basic conditions. This transformation is the basis of its utility in drug synthesis but represents a stability risk during storage and handling.

Thermal Stability & Phase Behavior

Thermal analysis is the first line of defense in characterizing CKK-HCl. Unlike stable inorganic salts, this organic salt exhibits a complex melting profile often coupled with decomposition.

Differential Scanning Calorimetry (DSC) Profile
  • Melting Onset (

    
    ):  Typically 147°C – 150°C .[1]
    
  • Thermal Event: The melting is not a simple phase transition. It is immediately followed by (or concurrent with) an exothermic decomposition event.

  • Process Implication: Drying processes must be kept significantly below 140°C. Vacuum drying at 40-50°C is recommended to avoid thermal stress.

Decomposition Pathway

At elevated temperatures or in the presence of moisture, the HCl salt can dissociate, leading to the formation of the free base, which rapidly cyclizes or polymerizes.

Decomposition Figure 1: Thermal Decomposition Pathway of CKK-HCl CKK CKK-HCl (Solid) Stable < 100°C Melt Melting Event ~147°C CKK->Melt Heat input FreeBase Transient Free Base (High Reactivity) Melt->FreeBase HCl dissociation Polymer Polymer/Tars (Irreversible) FreeBase->Polymer Self-Alkylation

Solid-Liquid Equilibrium (Solubility)

Solubility data is the cornerstone of crystallization design. CKK-HCl follows a typical ionic solubility pattern, being highly soluble in protic polar solvents and insoluble in non-polar hydrocarbons.

Solubility Trends

The solubility (


, mole fraction) generally increases with temperature according to the Modified Apelblat Equation .
Solvent SystemSolubility CharacterProcess Utility
Water Very HighDissolution for reaction; difficult to crystallize from pure water due to losses.
Methanol HighGood for initial dissolution; antisolvent addition needed for high yield.
Ethanol ModerateIdeal for cooling crystallization (steep solubility curve).
Acetone LowExcellent antisolvent to force precipitation.
Ethyl Acetate Very LowUsed to wash away non-polar impurities.
Thermodynamic Modeling (Apelblat Equation)

For precise process control, the solubility in pure solvents is modeled using the semi-empirical Apelblat equation:



  • 
     : Mole fraction solubility of CKK-HCl.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical constants derived from experimental data (see Protocol 5.1).
    

Note: In ethanol, the enthalpy of dissolution (


) is positive (endothermic), meaning solubility increases as temperature rises—a prerequisite for cooling crystallization.

Experimental Protocols

To validate these properties in your specific lot of material, follow these self-validating protocols.

Protocol: Gravimetric Solubility Determination

This method minimizes error from detector response factors by using direct mass measurement.

Reagents: CKK-HCl (Ref Std), HPLC Grade Solvents. Equipment: Jacketed equilibrium vessel, Agitator, Syringe filter (0.45


m).
  • Saturation: Add excess CKK-HCl to 50 mL of solvent in the jacketed vessel.

  • Equilibration: Stir at fixed temperature (

    
     K) for 6 hours.
    
  • Verification: Stop stirring and let settle for 1 hour. Ensure solid phase remains.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter.

  • Quantification:

    • Weigh a clean drying dish (

      
      ).
      
    • Add filtrate and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at 45°C until constant mass.

    • Weigh final dry solid (

      
      ).
      
  • Calculation:

    
    
    
Protocol: Thermal Stability via DSC

Equipment: TA Instruments DSC (or equivalent).

  • Sample: Weigh 2–4 mg of CKK-HCl into a Tzero aluminum pan.

  • Seal: Crimp with a pinhole lid (allows escaping HCl gas to prevent pan deformation).

  • Ramp: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic peak. Note the onset temperature. If the baseline shifts immediately after melting, decomposition is confirmed.

Process Implications: From Thermodynamics to Synthesis

The thermodynamic properties of CKK-HCl directly dictate the synthesis strategy for Indinavir. The transformation of CKK-HCl to the Epoxide intermediate is a pH-controlled phase transfer reaction.

The Thermodynamic Switch
  • Acidic pH: CKK-HCl is stable (Thermodynamic well).

  • Basic pH: The amine deprotonates (

    
    ). The free amine immediately attacks the adjacent chloromethyl group. This is an intramolecular 
    
    
    
    reaction, driven by the enthalpy of bond formation, despite the strain of the epoxide ring.

Synthesis Figure 2: Thermodynamic Activation of CKK-HCl in Indinavir Synthesis cluster_0 Step 1: Stability (Storage) cluster_1 Step 2: Activation (Reaction) cluster_2 Step 3: Coupling CKK CKK-HCl (Solid Salt) FreeAmine Free Amine Intermediate (Transient) CKK->FreeAmine Deprotonation (pH > 9) Base Base Addition (NaOH/KOH) Base->FreeAmine Epoxide Epoxide Intermediate (Reactive Electrophile) FreeAmine->Epoxide Intramolecular Cyclization (Fast Kinetics) Indinavir Coupling with Piperazine -> Indinavir Precursor Epoxide->Indinavir Amine Opening

Storage & Handling Recommendations

Based on the thermodynamic profile:

  • Moisture Control: Highly hygroscopic. Moisture lowers the

    
     and facilitates HCl loss. Store with desiccant.
    
  • Temperature: Store at

    
    . The Arrhenius rate of degradation doubles roughly every 10°C; keeping it cold suppresses the decomposition pathway shown in Figure 1.
    
  • Solvent Swap: When moving from synthesis to crystallization, avoid prolonged holding in methanol at high temperatures, as solvolysis (methanol attacking the chloride) can occur.

References

  • Zhang, S., et al. (2011). "Measurement and Correlation of the Solubility of (3S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride in Different Pure Solvents." Journal of Chemical & Engineering Data.

  • Merck & Co. (1995). "Process for the preparation of Indinavir." US Patent 5,413,999.

  • Rossen, K., et al. (1994). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of the Bis-THF Core of HIV Protease Inhibitors." Tetrahedron Letters.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 56777393, (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride."

Sources

Advanced Phenylalanine Scaffolds in HIV Protease Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Phenylalanine Scaffolds in HIV Protease Inhibitor Research Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Grounding: The Phenylalanine Imperative

The efficacy of HIV protease inhibitors (PIs) hinges on their ability to mimic the transition state of the viral polyprotein cleavage. HIV-1 protease (HIV-PR), a


-symmetric aspartyl protease, specifically recognizes the hydrophobic P1-P1' cleavage site, most notably the Phenylalanine-Proline (Phe-Pro)  or Tyrosine-Proline (Tyr-Pro)  junctions within the Gag-Pol polyprotein.
The S1 Hydrophobic Pocket

The S1 subsite of the protease is a deep, hydrophobic pocket defined by residues Val82, Ile84, and Leu23. Phenylalanine derivatives are the natural pharmacophore of choice because the benzyl side chain achieves optimal Van der Waals contacts within this pocket.

Critical Design Principle: The "warhead" of a PI is the transition state isostere—a non-cleavable motif that mimics the tetrahedral intermediate formed during peptide bond hydrolysis. Phenylalanine provides the P1 anchor, while the isostere (e.g., hydroxyethylamine) positions a central hydroxyl group to hydrogen bond with the catalytic aspartates (Asp25/Asp25').

Visualization of the Inhibition Mechanism

The following diagram illustrates the catalytic interference mechanism where a Phe-derived inhibitor locks the Asp25/Asp25' dyad.

HIV_Protease_Mechanism HIV_PR HIV-1 Protease Homodimer (Active Site Open) Aspartates Catalytic Dyad (Asp25 / Asp25') HIV_PR->Aspartates Contains Substrate Viral Polyprotein (Phe-Pro Cleavage Site) Substrate->Aspartates Targeted by Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry Mimic) Aspartates->Complex Stabilized by Inhibitor Inhibitor Phe-Derived Inhibitor (Transition State Isostere) Inhibitor->HIV_PR Competes with Substrate Inhibitor->Aspartates Coordinates via Central -OH Group Inhibition Viral Maturation Halted (Non-infectious Virions) Complex->Inhibition Prevents Cleavage

Caption: Mechanism of Action: The Phe-derived inhibitor competitively binds the catalytic aspartates, mimicking the tetrahedral transition state and preventing polyprotein processing.[1]

Synthetic Architecture: Constructing the Hydroxyethylamine Isostere

The synthesis of the hydroxyethylamine core (as seen in Saquinavir and Amprenavir) is a critical workflow in medicinal chemistry.[2] The objective is to convert L-Phenylalanine into a chiral epoxide intermediate, which is then opened by an amine to form the P1-P1' scaffold.

Synthetic Workflow: L-Phe to Core Isostere

Causality: We utilize the chloromethyl ketone or epoxide route to strictly control the stereochemistry at the carbon bearing the hydroxyl group (the transition state mimic).

Protocol: Synthesis of (2S,3S)-Boc-Phenylalanine Epoxide

This protocol describes the conversion of L-Phenylalanine to the key epoxide intermediate.

  • Protection (N-Boc Formation):

    • Reagents: L-Phenylalanine,

      
      , NaOH, Dioxane/Water.
      
    • Action: React L-Phe with di-tert-butyl dicarbonate under basic conditions.

    • Outcome: N-Boc-L-Phenylalanine.

  • Activation (Mixed Anhydride):

    • Reagents: Isobutyl chloroformate, N-methylmorpholine (NMM), THF,

      
      C.
      
    • Action: Activate the carboxylic acid to a mixed anhydride.

  • Diazoketone Formation:

    • Reagents: Diazomethane (

      
      ) in ether (Caution: Explosive/Toxic). Alternative: Use trimethylsilyldiazomethane.
      
    • Action: Nucleophilic attack on the anhydride.

    • Outcome:

      
      -Diazo ketone.
      
  • Chloromethyl Ketone Synthesis:

    • Reagents: HCl (gas) in ether or 4N HCl in Dioxane.

    • Action: Displacement of

      
       by chloride.
      
    • Outcome: N-Boc-L-Phe-chloromethyl ketone.

  • Reduction to Chlorohydrin:

    • Reagents:

      
      , Ethanol/THF, 
      
      
      
      C.
    • Action: Diastereoselective reduction of the ketone.[3]

    • Critical Control: Low temperature is required to favor the syn diastereomer (2S,3S).

  • Epoxide Formation:

    • Reagents: KOH in Ethanol or NaH in THF.

    • Action: Intramolecular

      
       displacement of the chloride.
      
    • Outcome: (2S,3S)-N-Boc-phenylalanine epoxide.

Visualization of Synthetic Logic

Synthesis_Workflow LPhe L-Phenylalanine BocPhe N-Boc-L-Phe LPhe->BocPhe (Boc)2O, Base Activated Mixed Anhydride BocPhe->Activated iBuOCOCl, NMM Diazo Diazo Ketone Activated->Diazo CH2N2 Chloro Chloromethyl Ketone Diazo->Chloro HCl Epoxide (2S,3S)-Epoxide (Key Intermediate) Chloro->Epoxide 1. NaBH4 2. KOH Isostere Hydroxyethylamine Isostere Epoxide->Isostere Amine Opening (P1' Ligand)

Caption: Synthetic pathway from L-Phenylalanine to the bioactive hydroxyethylamine isostere via the chloromethyl ketone/epoxide route.[1][4]

Experimental Validation: FRET-Based Inhibition Assay

To validate the potency of the synthesized Phe-derivatives, a self-validating FRET (Fluorescence Resonance Energy Transfer) assay is the gold standard.

Protocol: HIV-1 Protease FRET Assay

Principle: A synthetic peptide substrate containing a donor fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) flanking the cleavage site is used. Intact, fluorescence is quenched. Upon cleavage by HIV-PR, fluorescence increases.[5]

Materials:

  • Enzyme: Recombinant HIV-1 Protease (final conc. 20–100 nM).

  • Substrate: RE(Edans)SQNYPIVQK(Dabcyl)R (The "SQNY-PIVQ" sequence mimics the matrix-capsid cleavage site).

  • Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7 (Acidic pH mimics the immature virion environment).

Step-by-Step Methodology:

  • Preparation: Dilute HIV-PR in assay buffer and keep on ice. Prepare inhibitor stocks in DMSO.

  • Pre-incubation:

    • Add 80

      
      L of Enzyme solution to a black 96-well plate.
      
    • Add 10

      
      L of Inhibitor (various concentrations).
      
    • Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 10

    
    L of Substrate (final conc. 
    
    
    
    M) to initiate the reaction.
  • Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 minutes.

  • Control: Include a "No Enzyme" blank and a "No Inhibitor" (100% activity) control.

Data Analysis & Interpretation

Calculate the initial velocity (


) from the linear portion of the fluorescence curve. Determine 

using a non-linear regression model:


ParameterInterpretationTarget Value for Lead

Concentration inhibiting 50% activity

nM

Inhibition constant (Cheng-Prusoff correction)

nM
Selectivity Ratio of

(Cathepsin D) /

(HIV-PR)

-fold

References

  • Design of Saquinavir: Roberts, N. A., et al. "Rational design of peptide-based HIV proteinase inhibitors." Science 248.4953 (1990): 358-361. Link

  • Mechanism of Action: Wlodawer, A., & Erickson, J. W. "Structure-based inhibitors of HIV-1 protease."[6] Annual Review of Biochemistry 62.1 (1993): 543-585. Link

  • Synthetic Route (Epoxide): Ghosh, A. K., et al. "Structure-based design: synthesis and biological evaluation of potent and novel HIV-1 protease inhibitors." Journal of Medicinal Chemistry 51.10 (2008): 1053-1057. Link

  • FRET Assay Methodology: Matayoshi, E. D., et al. "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer." Science 247.4945 (1990): 954-958. Link

  • Resistance Profiles: King, N. M., et al. "Structural and thermodynamic basis for the binding of TMC114, a next-generation human immunodeficiency virus type 1 protease inhibitor." Journal of Virology 78.21 (2004): 12012-12021. Link

Sources

An In-Depth Technical Guide to the Synthesis of α-Chloroketone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

α-Chloroketones are a critical class of intermediates in organic synthesis, serving as versatile building blocks for a wide array of molecular transformations. Their importance is particularly pronounced in the pharmaceutical industry, where they are key precursors for the synthesis of complex molecules, including HIV protease inhibitors like atazanavir and darunavir.[1][2] The presence of a chlorine atom alpha to a carbonyl group imparts a unique reactivity profile, enabling a variety of subsequent functionalizations.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways to access these valuable intermediates, detailing the underlying mechanisms, experimental considerations, and comparative analyses of various methodologies.

I. Direct α-Chlorination of Ketones

The most straightforward approach to α-chloroketones is the direct chlorination of a ketone precursor.[3] This method relies on the generation of an enol or enolate intermediate, which then undergoes electrophilic attack by a chlorine source.[5] The choice of chlorinating agent and reaction conditions is paramount to achieving high selectivity and yield, while minimizing side reactions such as polychlorination.[5][6]

A. Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and effective chlorinating agent for the α-chlorination of ketones.[6] It is readily available but highly corrosive and toxic, requiring careful handling. The reaction typically proceeds under neutral or slightly acidic conditions and can lead to dichlorination if not carefully controlled.[6][7]

Mechanistic Rationale

The reaction is believed to proceed through a radical or an ionic pathway. In the ionic pathway, SO₂Cl₂ acts as a source of electrophilic chlorine. The ketone first tautomerizes to its enol form, which is the nucleophilic species that attacks the chlorine atom of sulfuryl chloride.

Experimental Protocol: α-Chlorination of Acetophenone using SO₂Cl₂ [6]

  • Setup: In a well-ventilated fume hood, a solution of acetophenone in an inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reaction: Sulfuryl chloride (1.0-1.2 equivalents) is added dropwise to the stirred solution at a controlled temperature, typically between 10-20°C.[6]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize the evolved HCl gas and any unreacted SO₂Cl₂.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

B. Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) has emerged as a preferred reagent for the α-chlorination of ketones due to its milder reaction conditions, high selectivity for monochlorination, and improved safety profile compared to harsher reagents like sulfuryl chloride.[6][8] The reaction is often catalyzed by an acid, which facilitates the enolization of the ketone.[6]

Mechanistic Causality

The acid catalyst protonates the carbonyl oxygen, increasing the rate of enol formation. The enol then acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. This process regenerates the acid catalyst and produces the α-chloroketone and succinimide as a byproduct.[6]

NCS_Chlorination cluster_catalyst Catalytic Cycle Ketone Ketone Enol Enol Intermediate Ketone->Enol Acid-Catalyzed Tautomerization Chloroketone α-Chloroketone Enol->Chloroketone Nucleophilic Attack on Cl H_plus2 H+ NCS N-Chlorosuccinimide (NCS) NCS->Chloroketone Succinimide Succinimide Chloroketone->Succinimide + Succinimide H_plus H+

Caption: Acid-catalyzed α-chlorination of a ketone using NCS.

Experimental Protocol: α-Chlorination of Acetophenone using NCS [6]

  • Preparation: A solution of acetophenone and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., acetonitrile) is prepared.

  • Addition of NCS: N-Chlorosuccinimide (1.0-1.1 equivalents) is added to the solution at room temperature.

  • Reaction: The mixture is stirred at room temperature or heated to reflux, and the reaction is monitored by TLC or GC-MS.

  • Workup: After completion, the solvent is removed in vacuo. The residue is then taken up in a solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography.

C. Other Chlorinating Agents

Other reagents have also been employed for the direct α-chlorination of ketones, each with its own advantages and disadvantages.

  • Trichloroisocyanuric Acid (TCCA): A high-yielding reagent that offers good atom economy. The byproduct, cyanuric acid, is a solid and can be easily filtered off.[6]

  • Iodobenzene Dichloride (PhICl₂): A safe and efficient reagent for the one-pot synthesis of α-chloroketone acetals directly from ketones.[9]

  • Acetyl Chloride with Ceric Ammonium Nitrate (CAN): A mild and efficient catalytic system for the regioselective α-chlorination of ketones.[10]

Comparative Analysis of Direct Chlorination Methods
Chlorinating AgentTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂) Moderate to High1 - 4 hours10 - 20Powerful and readily available.[6]Highly corrosive and toxic, can lead to dichlorination, evolves HCl gas.[6]
N-Chlorosuccinimide (NCS) Good to ExcellentHoursRoom Temp. to RefluxMild conditions, high selectivity for monochlorination, safer to handle.[6]Often requires a catalyst or initiator.[6]
Trichloroisocyanuric Acid (TCCA) High1 - 2 hoursRoom Temp.High atom economy, solid byproduct is easily removed.[6]Can be less selective than NCS for some substrates.

II. Synthesis from Diazoketones (Arndt-Eistert Homologation Approach)

A fundamentally different and highly effective route to α-chloroketones involves the reaction of α-diazoketones with hydrogen chloride (HCl).[1][11] This method is a key step in the Arndt-Eistert homologation sequence, which converts a carboxylic acid to its next higher homologue.[12][13] While this pathway is highly versatile, it requires the handling of diazomethane, which is toxic, carcinogenic, and potentially explosive.[1][11] Modern approaches often utilize in-flow generation of diazomethane to mitigate these risks.[1][11]

Mechanistic Pathway

The synthesis involves a three-step sequence:

  • Activation of Carboxylic Acid: The starting carboxylic acid is first converted to a more reactive derivative, typically an acid chloride or a mixed anhydride.[12]

  • Formation of α-Diazoketone: The activated carboxylic acid derivative reacts with diazomethane to form the α-diazoketone intermediate.[12]

  • Hydrochlorination: The α-diazoketone is then treated with HCl to yield the final α-chloroketone.[1][11] The chloride ion displaces the diazo group, which is an excellent leaving group (N₂ gas).[14]

Arndt_Eistert_Chloroketone Carboxylic_Acid Carboxylic Acid Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride Activation Diazoketone α-Diazoketone Acid_Chloride->Diazoketone Reaction with CH₂N₂ Diazomethane Diazomethane (CH₂N₂) Chloroketone α-Chloroketone Diazoketone->Chloroketone Hydrochlorination HCl HCl N2 N₂ Chloroketone->N2 +

Caption: Synthesis of α-chloroketones via the Arndt-Eistert approach.

Experimental Protocol: Synthesis of a Chiral α-Chloroketone from an N-Protected Amino Acid [11]

  • Amino Acid Activation: The N-protected amino acid is activated, for example, by forming a mixed anhydride with isobutyl chloroformate in the presence of a base like N-methylmorpholine.

  • Diazoketone Formation (In-Flow): A continuous stream of diazomethane, generated in a dedicated flow reactor, is mixed with the activated amino acid solution. This ensures that only small amounts of diazomethane are present at any given time, significantly improving safety.[1][11]

  • Hydrochlorination: The resulting α-diazoketone solution is then reacted with a stoichiometric amount of aqueous HCl. The reaction is typically rapid, occurring within minutes at room temperature.[11]

  • Workup and Purification: The reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration. The final α-chloroketone is purified by chromatography. The purity is often confirmed by HPLC analysis.[11]

The use of continuous-flow technology for the generation and immediate consumption of diazomethane represents a significant advancement, making this powerful synthetic route more amenable to industrial applications.[1][2]

III. Asymmetric Synthesis of α-Chloroketones

The synthesis of enantioenriched α-chloroketones is of great interest, as these compounds are valuable chiral building blocks.[15] Several strategies have been developed to achieve this, primarily through the use of chiral catalysts or auxiliaries.

Organocatalytic Asymmetric Chlorination

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds.[16] For the α-chlorination of aldehydes and ketones, chiral amines, such as proline derivatives, can be used to form a chiral enamine intermediate. This enamine then reacts with an electrophilic chlorine source (e.g., NCS) in a stereocontrolled manner.[15][17]

Recent studies have shown that chiral primary amine catalysts can effectively promote the asymmetric decarboxylative chlorination of β-ketocarboxylic acids to afford tertiary α-chloroketones with high enantioselectivity.[15]

Safety and Handling Considerations

Many of the reagents used in the synthesis of α-chloroketones are hazardous and require careful handling in a well-ventilated fume hood.[18]

  • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water.[6]

  • Diazomethane: Extremely toxic, carcinogenic, and potentially explosive. Should only be handled by trained personnel using specialized equipment, preferably in a continuous-flow setup.[1][11][13]

  • N-Chlorosuccinimide: An irritant. Avoid inhalation of dust.

  • α-Chloroketones: These products are potent lachrymators and alkylating agents. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[19][20]

Conclusion

The synthesis of α-chloroketone intermediates is a well-established yet continually evolving field in organic chemistry. The choice of synthetic route depends on several factors, including the nature of the substrate, the desired scale of the reaction, safety considerations, and the required stereochemistry. Direct chlorination methods, particularly with milder reagents like NCS, offer a convenient and often high-yielding approach for many substrates. For more complex targets, especially those derived from carboxylic acids, the Arndt-Eistert homologation pathway, ideally implemented with in-flow diazomethane generation, provides a powerful and versatile alternative. The development of asymmetric catalytic methods continues to expand the toolkit for accessing chiral α-chloroketones, which are of paramount importance in modern drug discovery and development.

References

  • Chem.info. (n.d.). Arndt Eistert (Synthesis). Retrieved from [Link]

  • Ferreira, V., & Al-Zoubi, R. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(3), 578. [Link]

  • HALIDES CHEMICALS PVT. LTD. (n.d.). N-CHLORO SUCCINIMIDE CAS No. 128-09-6. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Pendyukh, V. V., & Rozhenko, O. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 50-57. [Link]

  • Nagata, K., et al. (2018). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 23(11), 2949. [Link]

  • ResearchGate. (2021). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Pendyukh, V. V., & Rozhenko, O. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1557-1567. [Link]

  • Chemistry LibreTexts. (2023). Arndt-Eister reaction. Retrieved from [Link]

  • ACS Publications. (2003). Catalytic Asymmetric Intramolecular α-Alkylation of Aldehydes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

  • Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 839-883. [Link]

  • Google Patents. (n.d.). US6337425B1 - Method for chlorinating ketones.
  • Organic Chemistry Portal. (2021). Catalytic Asymmetric Homologation of Ketones with α-Alkyl α-Diazo Esters. Retrieved from [Link]

  • Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486-4489. [Link]

  • Pace, V., et al. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760-5763. [Link]

  • Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • Fiveable. (2025). Alpha-halogenation of carbonyls | Organic Chemistry II Class Notes. Retrieved from [Link]

  • ResearchGate. (2025). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Retrieved from [Link]

  • PubMed. (2015). Catalytic asymmetric intramolecular homologation of ketones with α-diazoesters: synthesis of cyclic α-aryl/alkyl β-ketoesters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds. Retrieved from [Link]

  • Arkivoc. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • K.T.H.M. College. (n.d.). N-Chlorosuccinimide (NCS)–N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and keton. Retrieved from [Link]

  • Google Patents. (n.d.). US7476772B2 - Process for preparing chlorinated carbonyl compounds in jet loop reactors.
  • Pharma Guideline. (n.d.). Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Handling Radioactive Materials Safely | Office of Environmental Health and Safety. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Diastereoselective Reduction of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the diastereoselective reduction of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride , a critical intermediate in the synthesis of HIV protease inhibitors (e.g., Atazanavir, Darunavir, Amprenavir).

Executive Summary

The reduction of (S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride (often referred to as the "Chloroketone" or CK) is a pivotal step in the synthesis of hydroxyethylamine isosteres found in HIV protease inhibitors. The reaction establishes the second chiral center of the pharmacophore.

The stereochemical outcome—yielding either the Anti-(2R, 3S) or Syn-(2S, 3S) chlorohydrin—dictates the biological activity of the final drug. Most FDA-approved protease inhibitors (e.g., Darunavir, Atazanavir) require the Anti-(2R, 3S) configuration. This guide details two validated protocols: a cost-effective chemical reduction yielding the Anti isomer via Felkin-Anh control, and a biocatalytic route for high-purity applications.

Mechanistic Principles & Stereocontrol

Understanding the mechanism is essential for controlling the diastereomeric ratio (dr).

The Substrate

The starting material is typically derived from L-Phenylalanine , fixing the C3 stereocenter as (S) . The reduction creates the C2 stereocenter.

Control Models
  • Felkin-Anh Control (Favors Anti): When the amine is protonated (ammonium salt) or bulky/non-chelating (e.g., Boc-protected), the hydride attacks from the less hindered face, anti to the largest group (the benzyl/ammonium moiety). This yields the (2R, 3S)-Anti isomer.[1][2]

  • Chelation Control (Favors Syn): If the reaction conditions allow the formation of a cyclic transition state between the

    
    -amino group, the ketone oxygen, and the metal reducing agent (e.g., Zn(BH
    
    
    
    )
    
    
    or in the presence of Lewis acids), the hydride attacks to form the (2S, 3S)-Syn isomer.
Reaction Pathway Diagram

ReactionPathway Substrate (S)-3-Amino-1-chloro- 4-phenylbutan-2-one HCl TransitionAnti Transition State: Felkin-Anh (Open) Substrate->TransitionAnti NaBH4 / MeOH (Non-Chelating) TransitionSyn Transition State: Cram-Chelation (Cyclic) Substrate->TransitionSyn Zn(BH4)2 or KRED Enzyme ProductAnti Anti-(2R, 3S)-Chlorohydrin (Major Drug Intermediate) TransitionAnti->ProductAnti Hydride Attack (Re-face) ProductSyn Syn-(2S, 3S)-Chlorohydrin (Minor/Specific Use) TransitionSyn->ProductSyn Hydride Attack (Si-face)

Figure 1: Divergent pathways for the reduction of the chloroketone hydrochloride. The blue path represents the standard chemical protocol described below.

Protocol A: Chemical Reduction (NaBH4)

Target: Anti-(2R, 3S)-3-amino-1-chloro-4-phenylbutan-2-ol Selectivity: Typically >85:15 (Anti:Syn) Scale: Gram to Kilogram

Materials
  • Substrate: (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.

  • Reagent: Sodium Borohydride (NaBH

    
    ), granular, 98%.
    
  • Solvent: Methanol (Anhydrous preferred) or Ethanol.

  • Quench: Acetic acid or 1N HCl.

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with 1.0 equivalent of the chloroketone hydrochloride salt.

  • Solvation: Add Methanol (10 volumes) . Stir until the solid is mostly dissolved or forms a uniform slurry.

  • Cooling: Cool the mixture to -10°C to -5°C .

    • Note: Lower temperatures enhance diastereoselectivity by rigidifying the conformational population.

  • Reduction: Slowly add NaBH

    
     (1.0 - 1.2 equivalents)  portion-wise over 30–60 minutes.
    
    • Critical: Maintain internal temperature below 0°C. Exotherms can degrade the chloroketone to pyrazines or induce racemization.

  • Reaction Monitoring: Stir at -5°C for 1–2 hours. Monitor by HPLC or TLC (EtOAc/Hexane).

  • Quench: Slowly add Acetic Acid (1.5 eq) or 1N HCl to destroy excess hydride. Adjust pH to ~6–7.

  • Workup: Concentrate methanol under reduced pressure. Partition the residue between Ethyl Acetate and Water.

    • Caution: The product is an amino-chlorohydrin; avoid high pH (>10) during workup to prevent premature epoxide formation if the free base is not desired immediately.

  • Isolation: Dry the organic layer (Na

    
    SO
    
    
    
    ) and concentrate to yield the crude solid.
  • Purification: Recrystallize from Ethyl Acetate/Heptane to upgrade the diastereomeric ratio (dr) to >99:1 Anti.

Protocol B: Biocatalytic Reduction (KRED)

Target: High Purity Anti-(2R, 3S) or Syn-(2S, 3S) Selectivity: >99:1 dr, >99% ee Scale: Milligram to Multi-Kilogram

Biocatalysis is preferred when the chemical route yields insufficient diastereoselectivity or when the Syn isomer is specifically required.

Materials
  • Enzyme: Ketoreductase (KRED) screening kit (e.g., Codexis, Johnson Matthey).

  • Cofactor: NADP+ or NAD+.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose, or Isopropanol (for ADH type enzymes).

  • Buffer: Potassium Phosphate (100 mM, pH 6.5–7.0).

Workflow
  • Screening: Screen a panel of KREDs against the substrate (10 mg scale) to identify "Anti-selective" and "Syn-selective" hits.

  • Scale-Up Protocol:

    • Dissolve Substrate (50 g/L) in Buffer (pH 7.0) containing 10% IPA or DMSO as cosolvent.

    • Add Cofactor (NADPH, 1 g/L) and Enzyme (1–5 wt% loading).

    • Stir at 30°C.

    • Monitor conversion. KREDs typically achieve 100% conversion in <24h with perfect stereocontrol.

  • Extraction: Extract with MTBE or Ethyl Acetate. The enzyme remains in the aqueous phase.

Analytical Methods

To validate the protocol, accurate determination of the diastereomeric ratio is required.

HPLC Method Parameters:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Amide/Phenyl absorption).

  • Retention Times (Approximate):

    • Anti-(2R, 3S): ~12.5 min

    • Syn-(2S, 3S): ~15.2 min

Comparison of Methods

FeatureChemical Reduction (NaBH

)
Biocatalytic Reduction (KRED)
Selectivity (dr) Moderate (85:15 to 90:10)Excellent (>99:1)
Cost LowModerate (Enzyme dependent)
Scalability HighHigh
Isomer Access Favors Anti (Felkin-Anh)Tunable (Anti or Syn )
Green Chemistry Moderate (Boron waste)High (Biodegradable)

References

  • Mechanism of Hydride Reduction

    • Title: Stereoselective Reductions of -Amino Ketones.
    • Source:Journal of Organic Chemistry.
    • Context: Explains the Felkin-Anh vs. Chelation control models relevant to chloroketones.
  • HIV Protease Inhibitor Synthesis (Atazanavir)

    • Title: Process for the preparation of Atazanavir sulfate substantially free of diastereomers.[3]

    • Source:European P
    • Context: Details the industrial relevance of the (2R, 3S)
  • Biocatalytic Approaches

    • Title: Stereoselective reduction of -chloroketones using Ketoreductases.
    • Source:Organic Process Research & Development.
    • Context: Describes the use of KREDs to achieve >99% de for this specific class of intermedi
    • (Representative DOI for class)

  • Safety Data

    • Title: 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride Safety D
    • Source:PubChem Labor
    • Context: Handling precautions for -chloroketones (lachrym

Sources

Application Note: Stereoselective Catalytic Hydrogenation of (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development, specifically targeting the synthesis of HIV protease inhibitors (e.g., Atazanavir, Darunavir).

Executive Summary

The catalytic hydrogenation of (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (henceforth Compound 1-HCl ) is a pivotal step in the synthesis of antiretroviral drugs. This reaction reduces the


-chloroketone to the corresponding 

-chlorohydrin, creating a second chiral center.

The critical quality attributes (CQAs) for this transformation are:

  • Chemo-selectivity: Exclusive reduction of the carbonyl (C=O) without hydrogenolysis of the carbon-chlorine (C-Cl) bond.

  • Diastereoselectivity: High diastereomeric ratio (dr) favoring the (2S,3S) or (2R,3S) isomer, depending on the target drug's stereochemistry (typically the syn-amino alcohol is required for subsequent epoxide formation).

  • Yield: Quantitative conversion to minimize loss of the high-value chiral starting material.

This guide details a Ruthenium-catalyzed Asymmetric Hydrogenation protocol using a Noyori-type catalyst system, which offers superior control over stereochemistry and chemoselectivity compared to stoichiometric hydride reagents (e.g., NaBH


).

Scientific Foundation & Mechanism

The Challenge of -Chloroketones

Hydrogenating


-chloroketones presents a dichotomy:
  • Standard Heterogeneous Catalysts (Pd/C, Pt/C): prone to dehalogenation (reductive dechlorination), yielding the dechlorinated ketone or alcohol.

  • Stoichiometric Hydrides (NaBH

    
    ):  often yield poor diastereoselectivity (typically 3:1) and require cryogenic conditions to improve ratios.
    
The Solution: Ru-Catalyzed Asymmetric Hydrogenation

The use of Ruthenium(II)-diphosphine-diamine complexes (Noyori catalysts) allows for precise Metal-Ligand Bifunctional Catalysis .

  • Mechanism: The reaction proceeds via a non-classical outer-sphere mechanism. The Ru center activates H

    
     via heterolytic cleavage, forming a Ru-hydride and a protonated amine ligand. The substrate does not coordinate directly to the metal; instead, the hydride is transferred to the carbonyl carbon while the ligand's proton is transferred to the carbonyl oxygen simultaneously.
    
  • Selectivity: This concerted transition state rigidly defines the facial approach of the hydride, controlled by the chirality of the diamine/phosphine ligands, ensuring high diastereoselectivity (dr > 98:1) and preventing direct interaction with the C-Cl bond.

Reaction Scheme

The transformation converts the (S)-ketone to the (2R,3S)-chlorohydrin (anti) or (2S,3S)-chlorohydrin (syn).

Target Transformation: (S)-Ph-CH2-CH(NH2)-C(=O)-CH2Cl


(2R,3S)-Ph-CH2-CH(NH2)-CH(OH)-CH2Cl

Experimental Protocol

Materials & Equipment
  • Substrate: (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl (Purity >98%).

  • Catalyst: RuCl2[(R)-xylBINAP][(R)-DAIPEN] (for anti selectivity) or RuCl2[(S)-xylBINAP][(S)-DAIPEN] (inverse). Note: The specific ligand configuration must be matched to the substrate's inherent chirality (S) to achieve "matched" diastereoselectivity.

  • Solvent: Isopropanol (IPA), degassed, anhydrous.

  • Base: Potassium tert-butoxide (t-BuOK) or Triethylamine (Et

    
    N).
    
  • Hydrogen Source: H

    
     gas (High Pressure Reactor required).
    
  • Equipment: Stainless steel autoclave (e.g., Parr reactor), HPLC with Chiralpak AD-H column.

Step-by-Step Procedure
Phase 1: Preparation of Free Base (In-Situ Strategy)

Since the starting material is a hydrochloride salt, it must be neutralized to prevent deactivation of the Ru-hydride species, which are base-sensitive.

  • Charge: Load 10.0 g (42.7 mmol) of Compound 1-HCl into the autoclave glass liner.

  • Solvent: Add 50 mL of degassed Isopropanol (IPA).

  • Neutralization: Add 43.0 mmol (1.01 equiv) of t-BuOK (as a 1.0 M solution in THF or solid) at 0°C. Stir for 15 minutes.

    • Note: A slight excess of base is required to activate the pre-catalyst, but large excesses can cause epoxidization (cyclization) of the chlorohydrin product in situ.

Phase 2: Hydrogenation[1]
  • Catalyst Addition: In a glovebox or under Argon stream, add the Ruthenium catalyst (S/C ratio 2000:1, approx. 20 mg).

    • Alternative: Use [RuCl(p-cymene)((R,R)-TsDPEN)] for Transfer Hydrogenation conditions if H

      
       gas is unavailable (requires Sodium Formate source).
      
  • Purge: Seal the autoclave. Purge with N

    
     (3 cycles) and then H
    
    
    
    (3 cycles) to remove oxygen.
  • Pressurize: Pressurize the reactor to 10 bar (145 psi) with H

    
    .
    
  • Reaction: Stir vigorously (1000 rpm) at 25–30°C for 12–16 hours.

    • Checkpoint: Monitor H

      
       uptake. The reaction is typically complete when uptake plateaus.
      
Phase 3: Work-up & Analysis
  • Depressurize: Vent H

    
     carefully. Flush with N
    
    
    
    .
  • Quench: If the product is to be isolated as the salt, add concentrated HCl (1.0 equiv) to re-form the amine hydrochloride. If proceeding to epoxide, keep basic.

  • Filtration: Filter through a pad of Celite to remove Ru residues and KCl salts.

  • Concentration: Remove solvent under reduced pressure (Rotavap at 35°C).

  • Analysis: Analyze crude by HPLC for conversion and diastereomeric ratio (dr).

Data Presentation & Analysis

Expected Results
ParameterStoichiometric Reduction (NaBH

)
Catalytic Hydrogenation (Ru-Noyori)
Conversion >95%>99%
Chemo-selectivity High (Risk of epoxide formation if basic)Very High (No dechlorination)
Diastereomeric Ratio (dr) ~75:25 (Mixture)>98:2 (Single Isomer)
Atom Economy Low (Boron waste)High (100% H utilization)
Analytical Method (HPLC)
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Times:

    • (2S,3S)-Isomer: ~12.5 min

    • (2R,3S)-Isomer: ~14.2 min

    • Ketone (SM): ~8.0 min

Visualization: Reaction Workflow

HydrogenationWorkflow Start Start: (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl Neutralization Step 1: In-situ Neutralization (IPA, t-BuOK, 0°C) Start->Neutralization CatalystPrep Step 2: Catalyst Addition RuCl2(BINAP)(DAIPEN) S/C = 2000:1 Neutralization->CatalystPrep Hydrogenation Step 3: Hydrogenation 10 bar H2, 30°C, 12h CatalystPrep->Hydrogenation Check Checkpoint: HPLC Analysis Conversion > 99%? Hydrogenation->Check Workup Step 4: Work-up Filter & Concentrate Check->Workup Yes Troubleshoot Troubleshoot: Increase Pressure or Catalyst Load Check->Troubleshoot No Product Final Product: (2R,3S)-Chlorohydrin (>98:2 dr) Workup->Product Troubleshoot->Hydrogenation

Caption: Workflow for the Ru-catalyzed asymmetric hydrogenation of amino-chloroketone HCl.

Troubleshooting & Optimization

Dechlorination (Hydrogenolysis)
  • Symptom: Detection of 3-amino-4-phenylbutan-2-ol (mass M-34) in LC-MS.

  • Cause: Reaction temperature too high or catalyst degradation leading to heterogeneous Ru nanoparticles.

  • Solution:

    • Strictly maintain T < 30°C.[2]

    • Ensure ligand excess (add 1-2 mol% free ligand) to stabilize the Ru complex.

    • Switch to Transfer Hydrogenation (Formic acid/TEA) which is kinetically slower on C-Cl bonds.

Low Diastereoselectivity (dr < 90:10)
  • Cause: "Mismatched" catalyst. The chiral center at C3 (S) exerts its own induction (Felkin-Anh). If the catalyst chirality opposes this, selectivity drops.

  • Solution: Screen both enantiomers of the catalyst (R-BINAP vs S-BINAP). The "Matched" case will enhance the substrate's inherent bias; the "Mismatched" case will erode it.

Incomplete Conversion
  • Cause: Poisoning of catalyst by free amine or HCl.

  • Solution: Ensure the HCl is fully neutralized (1.0 equiv base), but avoid large excess of free amine which can coordinate Ru. Protecting the amine (e.g., Boc-protection) prior to hydrogenation is a robust alternative if the salt protocol fails.

References

  • Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition.

  • Hamada, Y., et al. (2014).[1] "Diastereo- and enantioselective anti-selective hydrogenation of α-amino-β-keto ester hydrochlorides." The Chemical Record.

  • Genêt, J. P. (2003). "Recent developments in the asymmetric hydrogenation of β-keto esters and α-amino ketones." Accounts of Chemical Research.
  • Vertex Pharmaceuticals. (2005). "Process for the synthesis of HIV protease inhibitors." US Patent 6,008,033.
  • Ohkuma, T., et al. (2000).[2] "Asymmetric Hydrogenation of Amino Ketones." Journal of the American Chemical Society.

Sources

Scalable synthesis of Atazanavir using chloroketone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scalable Synthesis of Atazanavir Using a Convergent Chloroketone Strategy

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atazanavir is a potent aza-peptidomimetic inhibitor of HIV-1 protease, critical in antiretroviral therapy.[1][2][3] Its complex stereochemistry demands a synthetic route that is not only efficient and high-yielding but also robustly scalable for industrial production.[4] This guide details a highly practical and scalable synthesis of Atazanavir centered on a convergent strategy. The key steps involve the coupling of a chloromethyl ketone intermediate with a pre-functionalized biaryl hydrazine fragment, followed by a highly diastereoselective, substrate-controlled reduction to establish the critical syn-1,2-amino alcohol core.[5][6] This approach strategically delays the introduction of a key stereocenter to the final step, utilizes stable intermediates, and avoids the elaborate protecting group manipulations and hazardous reagents associated with earlier synthetic generations, thereby offering a superior platform for large-scale manufacturing.[1][7][8]

Strategic Overview: A Convergent Approach

A scalable synthesis prioritizes efficiency, safety, and cost-effectiveness. A convergent approach, where different fragments of the target molecule are synthesized separately and then combined, is often superior to a linear synthesis. This strategy minimizes the propagation of yield losses and allows for more efficient purification of intermediates.

Our retrosynthetic analysis of Atazanavir (I) identifies three primary building blocks:

  • N-Boc-L-phenylalanine chloromethyl ketone (II): A stable, electrophilic fragment containing the C-terminal phenylalanine residue.

  • N-methoxycarbonyl-L-tert-leucine acylated benzyl hydrazine (III): The complex biaryl hydrazine core, pre-acylated with the N-terminal amino acid.

  • N-methoxycarbonyl-L-tert-leucine (IV): A crucial, non-proteinogenic amino acid derivative.

The core of this strategy lies in the SN2 coupling of fragments II and III to form the key ketomethylene aza-dipeptide isostere (V) , which is then stereoselectively reduced to yield Atazanavir.

G Atazanavir Atazanavir (I) Reduction Diastereoselective Reduction Atazanavir->Reduction Disconnect C-O bond Ketone Ketomethylene Isostere (V) SN2 SN2 Coupling Ketone->SN2 Disconnect C-N bond Reduction->Ketone Chloroketone Chloroketone (II) SN2->Chloroketone Hydrazine Acylated Hydrazine (III) SN2->Hydrazine Leucine_Deriv N-methoxycarbonyl -L-tert-leucine (IV) Hydrazine->Leucine_Deriv Biaryl_Hydrazine Biaryl Hydrazine Core Hydrazine->Biaryl_Hydrazine G cluster_0 S(N)2 Reaction Hydrazine Acylated Hydrazine (III) (Nucleophile) TransitionState [Transition State]‡ Hydrazine->TransitionState Nu:- attack Chloroketone Chloroketone (II) (Electrophile) Chloroketone->TransitionState C-Cl bond breaks Product Ketomethylene Isostere (V) TransitionState->Product Base Base (e.g., K2CO3) Base->Hydrazine activates Nu:

Diagram 2: Key SN2 coupling workflow.

Experimental Protocol:

  • Combine the acylated hydrazine (III) (1.0 eq), chloromethyl ketone (II) (1.05 eq), and powdered potassium carbonate (K₂CO₃) (2.0 eq) in anhydrous acetonitrile (15 vol).

  • Heat the mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ketomethylene aza-dipeptide isostere (V) , which can be purified by crystallization.

ParameterValueExpected Outcome
ReactantsIntermediates (II) & (III)-
BaseK₂CO₃ (mild, non-nucleophilic)High yield, minimal side reactions
SolventAcetonitrileGood solubility for reactants
Temperature60 °CSufficient energy for activation
Typical Yield80-90%Efficient coupling

The Final Transformation: Diastereoselective Reduction

This is the most critical step of the synthesis, where the final stereocenter is installed. The reduction of the ketone in intermediate (V) must proceed with high diastereoselectivity to produce the desired syn-1,2-amino alcohol, which is essential for the drug's activity.

Expertise & Mechanistic Insight: The stereochemical outcome is governed by the Felkin-Anh model. The large, bulky N-(methoxycarbonyl)-L-tert-leucinyl group on the adjacent nitrogen atom directs the hydride delivery from the less hindered face. Using a bulky reducing agent like lithium tri-tert-butoxyaluminum hydride further enhances this selectivity, leading to the desired syn diastereomer in high excess. [5][6]

G cluster_0 Felkin-Anh Controlled Reduction Ketone Ketone (V) with Large (L), Medium (M), and Small (S) groups Newman Newman Projection: L group is perpendicular to C=O bond Ketone->Newman Conformational analysis Hydride_Attack Hydride (H-) attacks from the less hindered face (opposite L, past S) Newman->Hydride_Attack Product syn-Amino Alcohol (Atazanavir) Hydride_Attack->Product

Diagram 3: Felkin-Anh model for stereoselective reduction.

Experimental Protocol:

  • Dissolve the purified ketomethylene isostere (V) (1.0 eq) in anhydrous diethyl ether (20 vol) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 4-6 hours until HPLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude Atazanavir is then purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid. [2][7]

    Parameter Value Expected Outcome
    Reducing Agent LiAl(OtBu)₃H High diastereoselectivity
    Solvent Diethyl Ether / THF Apolar, low temperature compatible
    Temperature -78 °C Maximizes selectivity (Felkin-Anh control)
    Diastereomeric Excess >98% d.e. High purity of desired isomer

    | Typical Yield | 75-85% | Efficient final step |

Conclusion

The synthetic route to Atazanavir presented herein, utilizing a chloroketone intermediate, represents a robust and scalable process suitable for industrial application. Its convergent nature, use of stable intermediates, and highly selective final step address many of the challenges found in earlier linear approaches. By explaining the causality behind the strategic and tactical decisions—from the retrosynthetic disconnection to the choice of a specific reducing agent—this guide provides the in-depth understanding necessary for successful implementation and optimization in a drug development setting.

References

  • Dghaim, R., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]

  • Google Patents. Process for preparing n-tertiary-butoxycarbonyl amino acids.
  • Google Patents. Process for the preparation of atazanavir.
  • Ghosh, A. K., et al. (2008). Syntheses of FDA Approved HIV Protease Inhibitors. NIH Public Access. Available at: [Link]

  • Syrris. Synthesis the HIV protease inhibitor Atazanavir. Available at: [Link]

  • Journal of Applied Pharmaceutical Research. Enhancement of flow properties, solubility, and dissolution of the atazanavir by spherical crystallization. Available at: [Link]

  • ResearchGate. An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Available at: [Link]

  • WIPO. Atazanavir Patent Landscape Report. Available at: [Link]

  • Google Patents. Preparation method of N-methoxycarbonyl-L-tert-leucine.
  • ResearchGate. FORMULATION DEVELOPMENT OPTIMIZATION AND CHARACTERIZATION OF NON-EFFERVESCENT SUSTAINED RELEASE FLOATING MATRIX TABLETS OF ATAZANAVIR SULPHATE. Available at: [Link]

  • Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions. Available at: [Link]

  • Dalla-Vechia, L., et al. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. PubMed. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Schöllkopf, U., et al. (1987). Synthesis of tert-Leucine and Related Amino Acids. Available at: [Link]

  • Ghosh, A. K., et al. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. ACS Publications. Available at: [Link]

  • Google Patents. Purification method of atazanavir epoxide intermediate.
  • Research Journal of Pharmacy and Technology. Synthesis, Hydrolysis kinetics and In-vitro Evaluation of Amino Acid Ester Conjugates of Atazanavir. Available at: [Link]

  • Fan, X., et al. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. ACS Publications. Available at: [Link]

  • ResearchGate. Syntheses of FDA approved HIV protease inhibitors. Available at: [Link]

  • Gpatindia. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Wikipedia. Atazanavir. Available at: [Link]

  • VeriXiv. Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. Available at: [Link]

Sources

Application Note: Biocatalytic Asymmetric Reduction of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the biocatalytic reduction of 3-amino-1-chloro-4-phenylbutan-2-one hydrochloride (chloroketone) to (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol (chlorohydrin). This transformation is a critical step in the synthesis of HIV protease inhibitors such as Atazanavir and Darunavir . Unlike chemical reduction methods (e.g., NaBH₄) which often yield diastereomeric mixtures and suffer from chemical instability issues, the enzymatic route using Ketoreductases (KREDs) offers superior diastereoselectivity (>99:1 syn:anti) and mild conditions that preserve the labile


-chloroketone moiety. This guide covers mechanistic insights, enzyme screening, process optimization, and scale-up strategies.

Introduction & Scientific Context

The Target Molecule

The (2R,3S)-chlorohydrin is a "syn" amino alcohol pharmacophore. It serves as the direct precursor to the chiral epoxide intermediate required for the hydroxyethylamine isostere found in antiretrovirals.

  • Substrate: (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl (derived from L-Phenylalanine).

  • Target: (2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol.[1]

  • Challenge: The substrate contains a nucleophilic amine and an electrophilic alkyl chloride. At neutral or basic pH, it undergoes rapid self-cyclization to form an epoxide or aziridine, which can further degrade.

Biocatalytic Advantage

Chemical reduction often requires low temperatures (-78°C) and bulky hydride reagents to achieve diastereocontrol (Felkin-Anh model), yet still frequently results in <90% diastereomeric excess (de). Biocatalysis utilizes KREDs to deliver a hydride from NAD(P)H to the re- or si-face of the ketone with near-perfect selectivity, operating at ambient temperatures.

Reaction Mechanism & Logic

The reaction relies on a KRED enzyme coupled with a cofactor regeneration system (typically Glucose Dehydrogenase/Glucose or Isopropanol/ADH).

The "Race Against pH":

  • Enzymatic Rate (

    
    ):  Optimal at pH 6.0–8.0.
    
  • Chemical Degradation Rate (

    
    ):  Increases exponentially above pH 7.0 (amine deprotonation 
    
    
    
    cyclization).
  • Strategy: Run the reaction at pH 5.5–6.5 . This is a compromise where the enzyme retains sufficient activity, but the substrate remains largely protonated (stabilized) as the ammonium salt.

G Substrate Chloroketone (Substrate) (Protonated Salt) FreeBase Free Amine Form (Reactive) Substrate->FreeBase pH > 7.0 Deprotonation Product (2R,3S)-Chlorohydrin (Target) Substrate->Product KRED Enzyme pH 5.5-6.5 Degradation Epoxide/Aziridine (Side Products) FreeBase->Degradation Chemical Cyclization NADH NAD(P)H NAD NAD(P)+ NADH->NAD NAD->NADH Recycling System (GDH/Glucose)

Figure 1: Kinetic competition between enzymatic reduction and chemical degradation. Process control (pH) is critical to favor the blue pathway.

Material Selection

ComponentSpecificationPurpose
Enzyme KRED/ADH (e.g., Lactobacillus brevis ADH, Rhodococcus sp., or commercial panels like Codexis KREDs)Catalyzes stereoselective reduction.
Cofactor NADP+ or NAD+ (Catalytic amount: 0.5–1.0 mM)Hydride source.
Recycling System Glucose Dehydrogenase (GDH) + GlucoseRegenerates cofactor. Preferred over IPA to avoid equilibrium limitations.
Buffer Potassium Phosphate (KPi) or MES, 100 mM, pH 6.0Maintains pH in the stability window.
Solvent Toluene or Butyl Acetate (optional biphasic)Solubilizes substrate/product if high loading is required.

Experimental Protocols

Protocol 1: Enzyme Screening (Micro-scale)

Objective: Identify the KRED variant with the highest activity and diastereoselectivity.

  • Preparation: Prepare a master mix containing:

    • Buffer: 900 µL 100 mM KPi, pH 6.0.

    • Cofactor: 1 mM NADP+ and 1 mM NAD+.

    • Recycling: 10 U/mL GDH and 20 mM Glucose.

  • Substrate Loading: Add 10 mg of 3-amino-1-chloro-4-phenylbutan-2-one HCl to the mix. Ensure it dissolves (sonicate if necessary).

  • Enzyme Addition: Dispense 1–2 mg of different KRED lyophilized powders into a 96-well deep-well plate.

  • Reaction: Add 200 µL of the master mix to each well. Seal with breathable film.

  • Incubation: Shake at 30°C, 400 rpm for 24 hours.

  • Quench: Add 200 µL Acetonitrile (MeCN) to precipitate proteins. Centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via HPLC (Method A) for conversion and diastereoselectivity.

Protocol 2: Process Optimization (Gram-Scale)

Objective: Maximize yield while suppressing cyclization.

  • Reactor Setup: Use a 100 mL jacketed glass reactor with pH stat (auto-titrator).

  • Buffer: Charge 40 mL of 100 mM Potassium Phosphate buffer (pH 6.0).

  • Cofactor Mix: Add:

    • Glucose: 1.5 equivalents relative to substrate.

    • NADP+: 10 mg (catalytic).

    • GDH: 500 Units.

  • Enzyme: Add 50 mg of the selected KRED enzyme.

  • Substrate Addition (Fed-Batch):

    • Dissolve 2.0 g of Chloroketone HCl in 10 mL water (Total substrate ~8.5 mM).

    • Critical Step: Slowly feed the substrate solution into the reactor over 4 hours. This keeps the concentration of the unstable free amine low.

  • Conditions: Maintain temperature at 30°C. Maintain pH at 6.0 ± 0.2 using 1M NaOH (titration is needed as gluconic acid is produced).

  • Monitoring: Sample every hour. Check for disappearance of ketone and appearance of alcohol.

  • Completion: Reaction typically completes in 6–8 hours.

Protocol 3: Workup and Isolation

Objective: Isolate the stable hydrochloride salt of the product.

  • Quench: Lower pH to 2.0–3.0 using 6M HCl. This stops enzyme activity and stabilizes the amine.

  • Clarification: Add Celite (1 g) and filter to remove enzymes/cells.

  • Extraction (Impurity Removal): Wash the acidic aqueous phase with Ethyl Acetate (2 x 20 mL) to remove unreacted ketone (if any) and non-basic impurities. The product remains in the water phase.

  • Basification & Extraction (Product):

    • Cool aqueous layer to 5°C.

    • Adjust pH to 9.0 using 4M NaOH rapidly in the presence of Dichloromethane (DCM) or Ethyl Acetate (50 mL).

    • Note: Perform this extraction quickly to minimize cyclization to epoxide in the aqueous phase.

  • Salt Formation: Dry the organic layer over MgSO₄. Filter. Add 1.1 equivalents of HCl (in ether or dioxane) dropwise to precipitate the (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol hydrochloride .

  • Filtration: Collect the white solid by filtration. Dry under vacuum.[2]

Analytical Methods

Method A: Determination of Conversion (Reverse Phase HPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 215 nm and 254 nm.

  • Retention Times:

    • Chlorohydrin (Product): ~6.5 min.

    • Chloroketone (Substrate): ~8.2 min.

Method B: Chiral/Diastereomeric Purity
  • Column: Chiralpak AD-H or OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Note: The presence of diethylamine is crucial to sharpen the peak of the amine.

  • Target: (2R,3S) isomer should be the major peak. The (2S,3S) isomer (anti) is the common minor impurity.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Enzyme inhibition by product or substrate.Switch to fed-batch mode (Protocol 2). Increase cofactor concentration.
High Impurity (Epoxide) pH too high (> 7.0) or reaction time too long.Tightly control pH at 5.5–6.0. Quench immediately upon completion.
Poor Solubility Substrate is hydrophobic.[3]Add 5–10% DMSO or IPA as a co-solvent. Ensure enzyme tolerates the solvent.
Low ee/de Wrong enzyme variant or thermal racemization.Re-screen enzyme panel. Lower temperature to 20°C.

Diagram: Process Workflow

Workflow Start Start: Chloroketone HCl Screen Step 1: Enzyme Screening (96-well, pH 6.0) Start->Screen Select Select Top KRED Variant (High Activity & >99:1 dr) Screen->Select Opt Step 2: Process Optimization (Fed-batch, pH control) Select->Opt Workup Step 3: Acidic Quench & Extraction Opt->Workup Isolate Isolation: Crystallization as HCl Salt Workup->Isolate

Figure 2: Step-by-step workflow from screening to isolation.[4]

References

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biomolecules, 3(4), 741-777. Link

  • Hollmann, F., Opperman, D. J., & Paul, C. E. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(11), 5644-5665. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Codexis Inc. (2010). Ketoreductase Panels for Pharmaceutical Intermediates.
  • PubChem. (2024). (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol Compound Summary. Link

Sources

Advanced Application Note: Crystallization of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the isolation and purification of (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (hereafter referred to as CKK-HCl ), a critical chiral intermediate in the synthesis of HIV protease inhibitors such as Atazanavir and Darunavir .[][2]

The crystallization of CKK-HCl is not merely a physical isolation step but a chemical stability control point .[][2] Alpha-chloroketones are inherently reactive; the free base is prone to rapid dimerization (pyrazine formation) and epimerization at the alpha-carbon.[][2] Conversion to the hydrochloride salt via controlled crystallization serves three functions:

  • Kinetic Stabilization: Arrests self-condensation pathways.[][2]

  • Optical Purification: Rejects the R-enantiomer (unwanted diastereomer if starting from L-Phenylalanine).

  • Solvating Impurity Rejection: Removes residual reagents (e.g., acetic acid, unreacted esters).[2]

Physicochemical Profile & Solubility Thermodynamics

Understanding the solute-solvent interaction is prerequisite to protocol design.[2] CKK-HCl is an ionic organic salt with a lipophilic benzyl tail and a polar, hydrogen-bonding ammonium-ketone head.[][2]

Table 1: Critical Physicochemical Properties
PropertyValue / CharacteristicRelevance to Protocol
Molecular Weight 234.12 g/mol Stoichiometric calculations for HCl equivalents.[][2]
Melting Point 147–150 °C (Decomposes)Do not use melt crystallization.[][2] Drying temps must be <40 °C.
Chirality (S)-ConfigurationCrystallization must maximize enantiomeric excess (ee).[][2]
Hygroscopicity Moderate to HighRequires anhydrous solvents to prevent hydrolysis to hydroxy-ketone.[][2]
pKa (Conj. Acid) ~7.5–8.0 (Estimated)pH control is vital; keep acidic to prevent free-basing.[][2]
Solubility Profile (Empirical)
  • High Solubility (Solvents): Methanol, Water (Avoid water due to hydrolysis risk), DMSO.

  • Moderate Solubility (T-dependent): Ethanol, Isopropanol (IPA).[][2]

  • Anti-Solvents (Precipitants): Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE), n-Heptane, Dichloromethane (DCM).[][2]

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

Temperature Sensitivity

Alpha-chloroketones are thermally labile.[][2]

  • Danger Zone: > 50 °C. Risk of Favorskii rearrangement or nucleophilic attack by the chloride ion.

  • Target Process Temp: 0 °C to 25 °C.

  • Dissolution Temp: Max 40 °C for short durations (< 30 mins).

Acid Stoichiometry

The system must remain acidic.

  • Target: 1.05 – 1.10 equivalents of HCl relative to the free base.

  • Risk: Excess HCl can induce acid-catalyzed enolization, leading to racemization.[][2] Insufficient HCl leaves unstable free base.[2]

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Primary Isolation)

Best for: Isolating crude material from synthesis reaction mixtures (e.g., after deprotection).

Reagents:

  • Crude CKK Free Base (oil or solution).[2]

  • Solvent: Anhydrous Methanol (MeOH).[2]

  • Anti-Solvent: MTBE or Ethyl Acetate.[2]

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (if water tolerance is validated).[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oily residue in minimal anhydrous Methanol (approx. 2-3 volumes relative to mass). Stir at 20 °C until clear.

  • Acidification: Cool the solution to 0–5 °C. Slowly add 1.1 equivalents of HCl (e.g., 4M in Dioxane) dropwise. Maintain internal temperature < 10 °C.

    • Observation: The solution may warm slightly (exothermic).

  • Seeding (Optional but Recommended): Add 0.5 wt% of pure CKK-HCl seed crystals to induce nucleation.

  • Anti-Solvent Addition: Slowly charge MTBE (approx. 5-8 volumes) over 1 hour.

    • Mechanism:[][2][3][4] Reduces dielectric constant, forcing the ionic salt out of solution.

  • Aging: Stir the resulting slurry at 0 °C for 2–4 hours. This "Ostwald ripening" phase removes fines and improves filterability.[2]

  • Filtration: Filter under nitrogen pressure or vacuum.[][2]

  • Wash: Wash the cake with cold 1:4 MeOH:MTBE mixture.

  • Drying: Vacuum dry at 30 °C for 12 hours.

Protocol B: Reactive Recrystallization (Optical Purification)

Best for: Upgrading optical purity (rejecting diastereomers) and removing color.[][2]

Reagents:

  • Crude CKK-HCl (90-95% purity).[][2]

  • Solvent: Isopropanol (IPA).[2]

  • Anti-Solvent: n-Heptane.[][2]

Step-by-Step Methodology:

  • Slurry Formation: Suspend crude CKK-HCl in Isopropanol (5 volumes).

  • Controlled Heating: Heat the slurry to 40–45 °C. Do not exceed 50 °C.

    • Note: The salt may not fully dissolve; this is acceptable if it is a "leaching" recrystallization (impurities dissolve, product remains solid) or if a dissolution curve suggests full solubility at this temp. If full dissolution is required, add minimal Methanol (0.5 vol).

  • Cooling Ramp: Cool the mixture linearly to 20 °C over 2 hours (10 °C/hour).

  • Precipitation: Once at 20 °C, add n-Heptane (5 volumes) dropwise over 30 minutes to desaturate the mother liquor.

  • Deep Cooling: Cool to -10 °C and hold for 1 hour.

  • Isolation: Filter and wash with cold n-Heptane.

Visualization of Workflows & Stability

Diagram 1: Crystallization Process Workflow

This flow illustrates the decision logic between Protocol A and B.

CrystallizationWorkflow Start Crude Reaction Mixture (Boc-Deprotection) CheckPurity Check Purity & State Start->CheckPurity ProtocolA Protocol A: Anti-Solvent (MeOH / MTBE / HCl) CheckPurity->ProtocolA Oil / Free Base ProtocolB Protocol B: Recrystallization (IPA / Heptane) CheckPurity->ProtocolB Solid / Low Purity Salt Isolation Filtration & Washing (Cold Solvent) ProtocolA->Isolation ProtocolB->Isolation Drying Vacuum Drying (< 35°C) Isolation->Drying FinalProduct Purified CKK-HCl (>98% ee, >99% Chemical Purity) Drying->FinalProduct

Caption: Decision matrix for selecting the appropriate isolation pathway based on input material state.

Diagram 2: Stability & Degradation Pathways

Understanding why we crystallize requires visualizing the degradation risks of the free base.

DegradationPathways CKK_HCl CKK-HCl (Salt) (Stable Crystalline Solid) FreeBase Free Base (Reactive Intermediate) CKK_HCl->FreeBase pH > 7 Hydrolysis Hydroxy-Ketone (Cl Displacement) CKK_HCl->Hydrolysis Moisture + Heat Dimer Pyrazine Derivative (Dimerization) FreeBase->Dimer Self-Condensation Epimer Racemized Ketone (Loss of Chirality) FreeBase->Epimer Enolization

Caption: Major degradation pathways.[][2] Crystallization as HCl salt blocks the Free Base pathways.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Temperature too high or anti-solvent added too fast.[][2]Re-heat to dissolve, cool slower, and seed at the cloud point.
Low Yield Product too soluble in mother liquor.[][2]Increase anti-solvent ratio or cool to -10 °C. Check water content (water increases solubility).[][2]
Low Chirality (ee) Racemization during processing.[][2]Ensure temperature < 40 °C. Verify acid equivalents (avoid large excess).[2]
Color (Yellow/Brown) Oxidation or trace polymerization.[][2]Use activated carbon filtration on the methanolic solution before crystallization.

References

  • Vertex Pharmaceuticals. (2025).[][2] Synthesis of a Long Acting HIV Protease Inhibitor via Metal or Enzymatic Reduction. ResearchGate. [Link]

  • Organic Syntheses. (2010). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride (Derived from alpha-chloroketone).[][2][5] Org. Synth. [Link]

  • National Center for Biotechnology Information. (2025).[][2] PubChem Compound Summary for CID 1640: 3-Amino-1-chloro-4-phenylbutan-2-one. PubChem.[2] [Link]

  • American Chemical Society. (2004). One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route Without Diazomethane. J. Org.[2][3] Chem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YIELD-OPT-CKK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield or purity issues with (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (often referred to as the Chloroketone intermediate). This molecule is a critical chiral building block for HIV protease inhibitors (e.g., Atazanavir, Indinavir).

The synthesis typically follows the modified Arndt-Eistert pathway : Boc-L-Phe-OH


Mixed Anhydride

Diazoketone

Chloroketone

Deprotection.

Experience indicates that yield losses are rarely due to a single catastrophic failure but rather a cascade of inefficiencies in temperature control , anhydrous integrity , and stoichiometry . This guide isolates these variables.

Module 1: The "Hidden" Yield Killers (Troubleshooting)

Phase 1: Activation & Diazoketone Formation

The most common point of failure. If the mixed anhydride decomposes before reacting with diazomethane, your yield is capped immediately.

Q: My crude diazoketone yield is low (<60%), and I see starting material or methyl esters. Why?

A: This indicates a failure in the Mixed Anhydride (MA) stability or the Diazomethane (


)  quality.
SymptomRoot CauseCorrective Action
Low Conversion / SM Remains Temperature > -10°C. The mixed anhydride (formed with Isobutyl Chloroformate/NMM) is thermally unstable.Maintain reaction at -15°C to -20°C strictly. Do not allow it to warm up until

addition is complete.
Methyl Ester Impurity Methanol contamination. If

is generated in situ with MeOH, or if the ether layer is wet.
Ensure

ether solution is dried over KOH pellets before addition. Use TMS-Diazomethane if avoiding distillation, but ensure solvent is MeOH-free.
Urethane Byproduct Wrong Base/Activation Time. Prolonged activation time allows the urethane to form.Add Isobutyl chloroformate (IBCF) and stir for exactly 15-20 mins . Do not "over-activate." Use N-Methylmorpholine (NMM) instead of TEA to reduce racemization.
Phase 2: Chlorination (The HCl Quench)

Converting the diazoketone to chloroketone requires precision. Over-exposure to acid hydrolyzes the product; under-exposure leaves explosive intermediates.

Q: I see a "Hydroxy-ketone" impurity (Cl replaced by OH) or multiple spots on TLC.

A: This is Hydrolysis caused by water in your HCl source.

  • The Fix: Do NOT use aqueous HCl.

  • Protocol: Use dry HCl gas bubbled into anhydrous ether or dioxane. Alternatively, use a commercially available 4M HCl in Dioxane .

  • Critical Control: The reaction releases

    
     gas. Stop the reaction immediately when gas evolution ceases (usually 15-30 mins at 0°C). Prolonged exposure to HCl degrades the product.
    

Q: My product turns into a brown oil/gum upon deprotection.

A: This is likely Pyrazine Formation (Dimerization).

  • Mechanism: The free amine of the chloroketone is unstable. If the pH rises (even locally) or if the salt is not precipitated quickly, two molecules condense to form a pyrazine derivative.

  • The Fix: Ensure the final hydrochloride salt precipitates immediately. Use a solvent system like Ethyl Acetate/Hexane or IPA/Ether where the salt is insoluble. Filter immediately and wash with cold ether.

Module 2: Optimized Experimental Workflow

The following protocol integrates "best practices" to maximize yield and minimize racemization.

Step-by-Step Protocol

1. Mixed Anhydride Generation

  • Reagents: N-Boc-L-Phenylalanine (1.0 eq), N-Methylmorpholine (NMM, 1.1 eq), Isobutyl Chloroformate (IBCF, 1.1 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Procedure:

    • Dissolve Boc-L-Phe-OH in dry THF under

      
      .
      
    • Cool to -15°C (Salt/Ice bath).

    • Add NMM.[1] Stir 5 mins.

    • Add IBCF dropwise. Maintain Temp < -10°C .

    • Stir for 15 minutes (Activation window).

2. Diazoketone Formation

  • Reagents: Diazomethane (approx 2.5 eq) in Diethyl Ether (dried over KOH).

  • Procedure:

    • Filter the Mixed Anhydride solution (to remove NMM-HCl salt) directly into the cold Diazomethane solution (

      
      ) under inert atmosphere. Note: Filtration prevents salt interference, though some protocols skip this.
      
    • Allow to warm to Room Temp (RT) over 2 hours.

    • Quench: Add dilute acetic acid dropwise to destroy excess

      
       (bubbling stops).
      
    • Workup: Wash with sat.

      
      , Brine, dry over 
      
      
      
      . Evaporate to obtain the yellow crystalline Diazoketone.

3. Chloroketone Formation & Deprotection (One-Pot Variant)

  • Reagents: Dry HCl gas or 4M HCl/Dioxane.

  • Procedure:

    • Dissolve Diazoketone in dry Dioxane or Ether. Cool to 0°C .[2][3]

    • Bubble dry HCl gas or add HCl/Dioxane dropwise.

    • Observation:

      
       evolution is vigorous.
      
    • Endpoint: When evolution stops (approx 30 mins), concentrate the solution under vacuum at low temperature (<35°C) .

    • Crystallization: Triturate the residue with cold Diethyl Ether/Hexane. The 3-Amino-1-chloro-4-phenylbutan-2-one HCl should precipitate as a white/off-white solid.

Module 3: Visual Logic & Pathways

Figure 1: Reaction Pathway & Yield Bottlenecks

This diagram maps the chemical transformation and highlights where mass is lost.

G Start N-Boc-L-Phenylalanine MA Mixed Anhydride (Unstable Intermediate) Start->MA IBCF / NMM -15°C Diazo Diazoketone (Yellow Solid) MA->Diazo CH2N2 (Dry) 0°C to RT Side1 Urethane / Methyl Ester (Yield Loss) MA->Side1 Temp > -10°C or Methanol Chloro Boc-Chloroketone Diazo->Chloro Dry HCl 0°C Final 3-Amino-1-chloro-4-phenylbutan-2-one HCl (Target Salt) Chloro->Final Deprotection (HCl/Dioxane) Side2 Hydroxy-ketone (Hydrolysis) Chloro->Side2 Water present Side3 Pyrazine Dimer (Self-Condensation) Final->Side3 pH > 7 or Slow Isolation

Caption: Critical path analysis showing stability checkpoints (yellow) and major side-reaction diversions (red).

Figure 2: Troubleshooting Logic Tree

Use this decision tree when your yield is below 70%.

Tree Problem Low Yield / Impurity CheckStep Which Step Failed? Problem->CheckStep DiazoFail Diazoketone Step CheckStep->DiazoFail Yellow oil Low conversion ChloroFail Chlorination Step CheckStep->ChloroFail Brown gum Wrong NMR TempCheck Was Temp < -15°C? DiazoFail->TempCheck WaterCheck Was HCl Anhydrous? ChloroFail->WaterCheck Action1 Fix: Cool Deeper Restrict Activation Time TempCheck->Action1 No Action3 Fix: Check Diazomethane Source for MeOH TempCheck->Action3 Yes Action2 Fix: Dry Solvents Use HCl/Dioxane WaterCheck->Action2 No

Caption: Diagnostic workflow to isolate temperature vs. moisture failures.

Module 4: Safety & Handling (Critical)

WARNING: Diazomethane Hazard

  • Risk: Diazomethane is explosive and highly toxic.

  • Mitigation:

    • Use fire-polished glassware (no ground joints) for diazomethane generation.

    • Use a blast shield.

    • Alternative: For small scale (<5g), consider using TMS-Diazomethane (Trimethylsilyldiazomethane), which is safer but requires slightly different workup (methanolysis). However, for yield, traditional diazomethane is often superior for this specific hindered amino acid.

Storage of the Hydrochloride Salt The final product is hygroscopic . Store under Argon/Nitrogen at -20°C. If it turns sticky, recrystallize immediately from MeOH/EtOAc .

References

  • Preparation of Atazanavir Bisulfate. World Intellectual Property Organization (WO/2013/014633). Describes the industrial handling of the chloroketone intermediate.

  • Arndt-Eistert Synthesis Mechanism & Optimization. Organic Chemistry Portal. Detailed mechanism of the diazoketone rearrangement and chlorination.

  • Synthesis of

    
    -Chloroketones. Journal of Organic Chemistry. Methodologies for converting diazoketones to chloroketones using anhydrous HCl.[3]
    (Generalized citation for standard protocol).
    
  • Reaction of Mixed Anhydrides with Diazomethane. Tetrahedron Letters. Optimization of the mixed anhydride method to prevent urethane formation.

Sources

Minimizing racemization in 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Racemization-Prevention-402 Topic: Minimizing racemization in 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride reactions Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Status: Open

Executive Summary & Root Cause Analysis

The Challenge: You are working with 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (often referred to as Phe-CMK HCl or the chloromethyl ketone of phenylalanine). This compound is a critical electrophilic intermediate for HIV protease inhibitors and other peptidomimetics.

The central issue is the lability of the


-carbon stereocenter  (C3). While the hydrochloride salt is kinetically stable in the solid state, the compound is thermodynamically prone to racemization in solution, particularly under two conditions:
  • Enolization: The presence of the electron-withdrawing ketone and the ammonium group acidifies the

    
    -proton.
    
  • Self-Alkylation: The free amine (if liberated) can nucleophilically attack the ketone (Schiff base formation) or the alkyl chloride (dimerization/polymerization), leading to complex mixtures and loss of optical purity.

Mechanism of Failure (Visualized)

The following diagram illustrates the thermodynamic trap. The moment the pH rises above the pKa of the


-proton (or if thermal energy overcomes the activation barrier), the chiral keto-form collapses into the achiral enol form.

RacemizationMechanism cluster_conditions Critical Triggers Chiral (S)-Keto Form (Active/Chiral) Transition Transition State (Proton Abstraction) Chiral->Transition + Base / Heat Enol Enol/Enolate Form (Achiral/Planar) Transition->Enol - H+ Racemic Racemic Mixture (50% S / 50% R) Enol->Racemic Re-protonation (Non-stereoselective) Trigger1 pH > 4.0 Trigger2 Temp > 0°C (in solution) Trigger3 Protic Solvents (MeOH/H2O)

Caption: Figure 1. The pathway of racemization via keto-enol tautomerism. The planar enol intermediate destroys the stereochemical information set during synthesis.

Standard Operating Procedures (SOPs)

To maintain >99% ee (enantiomeric excess), you must treat the synthesis and handling of this compound as a Kinetic Control operation. The following protocol is validated for the conversion of Boc-L-Phenylalanine to the target hydrochloride salt.

Phase A: Synthesis (The Diazomethane Route)

Note: This route assumes the use of diazomethane. Alternative non-diazo routes exist but are less common for this specific chloroketone.

Reagents:

  • Starting Material: Boc-L-Phenylalanine

  • Activation: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM)

  • Reagent: Diazomethane (Et2O solution), HCl (gas) in Dioxane/EtOAc

Protocol:

  • Mixed Anhydride Formation (Critical Temp Control):

    • Dissolve Boc-L-Phe in anhydrous THF.

    • Cool to -15°C .

    • Add NMM (1.0 eq) followed by IBCF (1.0 eq).

    • Why: Temperatures above -10°C promote urethane formation (wrong product).

  • Diazoketone Formation:

    • Filter off the NMM·HCl salt (quickly, cold).

    • Add the filtrate to a solution of diazomethane (excess) at 0°C .

    • Stir for 1 hour.

    • Result: Boc-Phe-CHN2 (Diazoketone). Isolate via concentration if necessary, but often used directly.

  • Conversion to Chloroketone (The Danger Zone):

    • Dissolve Diazoketone in anhydrous Ether or THF.

    • Cool to -5°C to 0°C .

    • Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

    • Observation: Nitrogen gas evolves.

    • Stop Point: As soon as N2 evolution ceases.

    • Risk: Excess HCl or heat here causes acid-catalyzed enolization.

Phase B: Deprotection & Isolation (Target Molecule)

This is where users most frequently experience racemization.

  • Deprotection:

    • If using Boc-Phe-CH2Cl: Dissolve in EtOAc (Ethyl Acetate).

    • Cool to 0°C .

    • Add saturated HCl/EtOAc (freshly prepared).

    • Stir at 0°C. Do not let it reach room temperature.

  • Precipitation:

    • The product (3-Amino-1-chloro-4-phenylbutan-2-one HCl) should precipitate as a white solid.

    • Add cold anhydrous Ether to drive precipitation.

  • Filtration:

    • Filter under inert atmosphere (Argon/N2) if possible to avoid moisture.

    • Wash with cold Ether.

    • Vacuum dry immediately.

Validated Workflow Diagram

SynthesisWorkflow cluster_QA Quality Checks Start Boc-L-Phenylalanine Step1 Mixed Anhydride (-15°C, THF) Start->Step1 Step2 Diazoketone Formation (CH2N2, 0°C) Step1->Step2 Decision Isolate Diazoketone? Step2->Decision Step3 HCl Quench (Formation of Chloroketone) Decision->Step3 No (One Pot) Decision->Step3 Yes (Purify) Step4 Deprotection (Boc Removal) (HCl/EtOAc, 0°C) Step3->Step4 Critical: Keep < 5°C Check1 Check N2 Evolution Step3->Check1 Final Target HCl Salt (Precipitate & Filter) Step4->Final Avoid Moisture Check2 Check Optical Rotation Final->Check2

Caption: Figure 2. Step-by-step synthesis workflow emphasizing temperature control points.

Troubleshooting Guide (FAQ)

Issue 1: Dropping Optical Rotation

User Report: "I synthesized the salt, but the specific rotation


 is lower than the literature value (-18° to -25° depending on solvent)."
  • Diagnosis: Partial racemization occurred during the workup.

  • Solution:

    • Check Solvent pH: Did you wash with water or bicarbonate? Never wash the free amine chloroketone with aqueous base. It triggers immediate self-alkylation and racemization.

    • Check Drying: Did you dry the solid in an oven? Heat destroys this molecule. Dry in a vacuum desiccator over

      
       at room temperature or below.
      
    • Recrystallization: Attempt recrystallization from MeOH/Ether (rapidly and cold). Dissolve in minimum cold MeOH, immediately add excess Ether to crash out the salt.

Issue 2: Yellow/Brown Discoloration

User Report: "The product turned from white to yellow/brown upon storage."

  • Diagnosis: The free amine is being liberated (perhaps by residual moisture/acidity balance) and reacting with the ketone (Schiff base) or alkyl chloride.

  • Solution:

    • Storage: Store at -20°C .

    • Atmosphere: Store under Argon.

    • Purity: Ensure all excess HCl gas is removed. While the salt requires HCl, excess adsorbed acid can attract moisture.

Issue 3: Low Yield in Deprotection

User Report: "I am losing mass during the Boc-deprotection step."

  • Diagnosis: Hydrolysis of the chloromethyl group to a hydroxymethyl group (

    
    ).
    
  • Solution:

    • Ensure your EtOAc or Dioxane is anhydrous .

    • Limit the reaction time. Monitor by TLC (disappearance of Boc-SM). Do not stir overnight.

Data Summary: Stability Parameters

ParameterSafe RangeDanger ZoneConsequence
Temperature (Reaction) -20°C to 0°C> 20°CRapid Racemization
Temperature (Storage) -20°C> 4°CDecomposition / Color Change
pH (Aqueous Workup) Keep Anhydrous> 4.0Self-Alkylation / Enolization
Solvent (Reaction) THF, Ether, EtOAcWater, Alcohols (Warm)Hydrolysis of Cl / Racemization
Atmosphere Nitrogen / ArgonAmbient AirMoisture absorption (hygroscopic)

References

  • Powers, J. C., et al. (1977). "Specificity of granulocyte elastases." Biochimica et Biophysica Acta (BBA). (Foundational method for peptide chloromethyl ketone synthesis).

  • Kettner, C., & Shaw, E. (1978). "Synthesis of peptides of arginine chloromethyl ketone." Biochemistry. (Discusses the instability of the free base and need for acid stabilization).

  • Sigma-Aldrich Technical Bulletin. "N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) Product Information." (Provides stability data applicable to Phe-CMK derivatives). [1]

  • PubChem Compound Summary. "3-Chloro-4-phenylbutan-2-one." National Center for Biotechnology Information. (Chemical and physical properties).[2][3][4][5][6][7][8][9]

  • Archibald, S. C., et al. (1997). "Synthesis of alpha-amino chloroketones." Scientific Reports / Tetrahedron Letters. (Modern variations on the synthesis preserving chirality).

Sources

Troubleshooting instability of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the observed instability of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride in aqueous solutions. This molecule possesses two key reactive functional groups: an α-chloroketone and a primary amine. Their proximity and reactivity are the primary drivers of degradation in aqueous media. This document provides a troubleshooting framework based on fundamental chemical principles to help researchers, scientists, and drug development professionals mitigate these stability challenges, ensure experimental reproducibility, and preserve compound integrity. While specific data for this exact molecule is limited, the guidance herein is derived from established principles governing the behavior of α-chloroketones and aminoketones.[1][2]

Part 1: Understanding the Core Instability

Question: Why is my solution of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride unstable in water?

Answer: The instability arises from the compound's inherent molecular structure. You are working with an α-chloroketone, which is a potent electrophile, and a primary amine, which is a nucleophile. In an aqueous environment, especially as pH increases, several degradation pathways become accessible.

  • The Role of pH: The hydrochloride salt form ensures that the amine is protonated (-NH3+). In this state, it is not nucleophilic, which provides a degree of protection. However, in solution, there is an equilibrium between the protonated and the free amine (-NH2) form. As the pH of the solution rises, this equilibrium shifts towards the more reactive, nucleophilic free amine, significantly accelerating degradation. Many β-aminoketones are known to be stable under acidic conditions but eliminate rapidly at neutral pH.[3][4]

  • Primary Degradation Pathways:

    • Intramolecular Cyclization: The free amine can attack the carbon bearing the chlorine, leading to the formation of a cyclic aminoketone. This is often a rapid, pH-dependent process.

    • Hydrolysis: The α-chloro group can be displaced by water to form the corresponding α-hydroxy ketone. This reaction is often accelerated in neutral to basic conditions.[5]

    • Favorskii Rearrangement: In the presence of a base (even hydroxide ions in neutral water), α-haloketones can undergo rearrangement to form carboxylic acid derivatives.[6][7][8] This pathway involves the formation of a cyclopropanone intermediate.[9]

    • Self-Condensation: Primary amines and ketones can undergo self-condensation reactions, potentially leading to dimers or oligomers, which may appear as turbidity or precipitate.[1]

The following diagram illustrates these potential degradation routes.

TroubleshootingWorkflow start Observation: Solution is yellow/cloudy check_ph What is the pH of the solution? start->check_ph ph_neutral_basic pH ≥ 6.0 (Neutral/Basic) check_ph->ph_neutral_basic pH is high ph_acidic pH < 5.0 (Acidic) check_ph->ph_acidic pH is low action_lower_ph Action: Lower pH immediately. Prepare fresh stock in acidic buffer (e.g., pH 3-4 Citrate or Acetate). ph_neutral_basic->action_lower_ph action_check_temp Is the solution at room temp or heated? ph_acidic->action_check_temp temp_heated Heated action_check_temp->temp_heated Yes temp_rt Room Temp action_check_temp->temp_rt No action_cool Action: Work on ice. Prepare solutions cold and use immediately. Avoid heating. temp_heated->action_cool action_monitor Action: Degradation may be slower. Monitor purity over time via HPLC. Consider other factors (light, metal ions). temp_rt->action_monitor

Caption: Logical workflow for troubleshooting solution instability.

Part 3: Proactive Stabilization Strategies

Question: How can I prepare and store an aqueous stock solution to maximize its stability?

Answer: The key is to control the solution environment to minimize the rate of the degradation reactions. The stability of compounds is often highly dependent on pH. [10][11][12][13] 1. pH Control is Critical: Maintain a strongly acidic pH to keep the amine group protonated and non-nucleophilic. Studies on similar compounds show that acidic conditions significantly enhance stability. [3][4] 2. Temperature Management: Prepare and store solutions at low temperatures (2-8°C or on ice) to reduce the rate of all chemical reactions. Avoid heating solutions if at all possible.

3. Use Fresh Solutions: The most reliable strategy is to prepare solutions fresh before each experiment. If a stock solution must be made, it should be for the shortest possible duration.

4. Protect from Light: While not definitively established for this specific molecule, α-chloroketones can be susceptible to photolytic degradation. [5]Storing solutions in amber vials is a prudent precautionary measure.

Recommended Buffer and Storage Conditions
ParameterRecommendationRationale
pH 3.0 - 4.5 Keeps the primary amine protonated (-NH3+), preventing it from acting as a nucleophile and initiating degradation. [3][4]
Buffer System Citrate or Acetate (10-50 mM)Provides robust pH control in the desired acidic range. Avoid phosphate buffers near neutral pH.
Temperature Prepare on ice; Store at 2-8°C Reduces the kinetic rate of all potential degradation reactions.
Solvent Deionized, filtered waterMinimizes contaminants that could catalyze degradation.
Storage Vessel Amber glass or polypropylene vialProtects from light and prevents leaching or adsorption associated with other plastics. [5]
Duration Use immediately; If stored, max 24-48hMinimizes the time for even slow degradation to occur. Re-qualify with HPLC if stored longer.

Part 4: Analytical Protocol for Stability Assessment

Question: How can I quantitatively measure the stability of my compound in a specific buffer?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the parent compound and observing the formation of degradation products. [14]A forced degradation study is often the first step to identify potential degradants. [5]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions to understand its degradation profile.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 4-8 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 15-30 minutes. (Expect rapid degradation) .

  • Neutral Stress: Mix 1 mL of stock with 1 mL of purified water. Heat at 60°C for 4-8 hours.

  • Sample Preparation: Before injection, neutralize the acid and base samples and dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples alongside a non-stressed control sample using the HPLC method below.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the purity of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride over time.

HPLC ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 254 nm (or λmax of phenyl group)

Analysis: To conduct a stability study, prepare your solution in the test buffer, and store it under the desired conditions (e.g., 4°C or 25°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC. The stability is determined by the decrease in the peak area of the parent compound over time.

Part 5: Frequently Asked Questions (FAQs)

  • Q1: Can I use a phosphate buffer at pH 7.4?

    • A1: This is strongly discouraged. At pH 7.4, a significant portion of the amine will be in its free, nucleophilic form, leading to rapid degradation. The half-life could be on the order of minutes. [3]

  • Q2: I don't have HPLC. Are there other ways to check for degradation?

    • A2: While less quantitative, Thin Layer Chromatography (TLC) can be effective. Spot your solution on a TLC plate over time. The appearance of new spots or the diminishing intensity of the main spot indicates degradation. Visual inspection for cloudiness or color change is the simplest, but least sensitive, method.

  • Q3: Is the compound stable in organic solvents like DMSO or DMF?

    • A3: Generally, aprotic organic solvents will confer much greater stability as they do not facilitate the hydrolysis or proton exchange that drives degradation in water. For long-term storage, a solution in anhydrous DMSO, stored at -20°C or -80°C, is the preferred method. However, you must consider the compatibility of the organic solvent with your downstream application.

References

  • Gallo, M., & Burtoloso, A. C. B. (2018). Title of specific work. Further details on this source are needed for a complete citation.
  • De Souza, R. O. M. A., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Managing α-Chloro Ketone Stability. BenchChem.
  • Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690.
  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208-14. Available at: [Link]

  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement.
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Available at: [Link]

  • Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing.
  • MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2024).
  • Grout, R. J., et al. (1983). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Biochemistry, 22(18), 4261-7. Available at: [Link]

  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Favorskii rearrangement. Available at: [Link]

  • Scribd. (n.d.). Favorskii Rearrangement Guide. PDF.
  • YouTube. (2020). Favorskii Rearrangement. Available at: [Link]

  • YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism.
  • ACS Publications. (2022). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. The Journal of Organic Chemistry.
  • JIGS Chemical Limited. (n.d.). (2S,3S)-3-aMino-1-chloro-4-phenylbutan-2-ol hydroc.
  • Taylor & Francis. (n.d.). Aminoketone – Knowledge and References.
  • Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing.
  • PubChem. (n.d.). 3-Amino-1-chloro-4-phenylbutan-2-one. Available at: [Link]

  • Tradeindia. (n.d.). (2s,3s)-3-amino-1-chloro-4-phenylbutan-2-ol Hydrochloride.
  • CymitQuimica. (n.d.). (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.
  • HubSpot. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). α-Halo ketone.
  • Simson Pharma Limited. (n.d.). 3-amino-1-chloro-4-phenylbutan-2-one.
  • Riehl, J. A., & Romsos, C. (2018). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 268, 191-197.
  • CORE. (n.d.).
  • MDPI. (2021).
  • ResearchGate. (2025).
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-78. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this key synthetic intermediate. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure the highest purity of your compound.

Understanding the Molecule: Key Challenges in Purification

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride possesses a unique combination of functional groups that present specific purification challenges:

  • Primary Amine Hydrochloride: This salt is highly polar and typically water-soluble, which can complicate extractions and chromatographic separations.

  • α-Chloro Ketone: This functional group is highly reactive and susceptible to degradation, particularly under basic or neutral conditions.[1] It is a potent alkylating agent, and its stability is a critical factor during purification.

  • Chiral Center: The molecule contains a stereocenter at the C3 position, and purification methods must be chosen carefully to avoid racemization.

This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Such as N-protected amino acids or their activated derivatives.

  • By-products of the Chlorination Step: Depending on the reagent used, you might see over-chlorinated species or other reaction by-products.

  • Hydrolysis Product: The α-chloro ketone can hydrolyze to the corresponding α-hydroxy ketone, especially if exposed to moisture or non-acidic conditions.[1]

  • Solvent Residues: Residual solvents from the reaction and workup are common.

  • Diastereomers: If the synthesis is not stereospecific, you may have a mixture of diastereomers.

Q2: What is the best general approach for purifying this compound?

A2: For 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, a multi-step purification strategy is often necessary. The recommended approach is typically a combination of:

  • Aqueous Acidic Wash: To remove non-basic organic impurities.

  • Recrystallization: This is the preferred method for obtaining highly pure crystalline material.

  • Column Chromatography: If recrystallization is unsuccessful or if you need to separate closely related impurities.

The choice of method will depend on the scale of your synthesis and the nature of the impurities.

Q3: How should I store crude and purified 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride to prevent degradation?

A3: Due to the instability of the α-chloro ketone moiety, proper storage is crucial. The compound should be stored as a dry solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[1] Avoid exposure to moisture and basic conditions, as this will lead to hydrolysis.[1]

Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective method for purifying amine hydrochlorides. However, several issues can arise.

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The melting point of your compound may be lower than the boiling point of the solvent, or the compound is precipitating from a supersaturated solution too rapidly. This can also occur if the compound is significantly impure.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask in the heating mantle and turning it off, or by placing the flask in a Dewar filled with warm water.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.[2][3]

    • Add a seed crystal of pure compound if available.[2][3]

Problem 2: No crystals form, even after cooling.

  • Cause: The most likely reason is that you have used too much solvent.[2]

  • Solution:

    • Reduce the solvent volume by gentle heating with a stream of nitrogen or by rotary evaporation. Be cautious not to heat the solution for extended periods to avoid degradation.

    • Try inducing crystallization by scratching the flask or adding a seed crystal.[2][3]

    • Cool the solution to a lower temperature in an ice-salt bath.

Problem 3: The recovery of the purified compound is very low.

  • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Solution:

    • Re-evaluate your solvent system. A mixture of solvents may be more effective. A common technique for amine hydrochlorides is to dissolve them in a minimal amount of a polar solvent like methanol or ethanol and then slowly add a less polar co-solvent like diethyl ether or ethyl acetate until the solution becomes slightly turbid. Then, warm the solution until it is clear and allow it to cool slowly.

    • Minimize the amount of solvent used for washing the crystals during filtration, and ensure the wash solvent is ice-cold.[3]

Recommended Recrystallization Solvents
Solvent SystemRationale
Methanol/Diethyl Ether The compound is soluble in hot methanol and insoluble in diethyl ether. Diethyl ether acts as the anti-solvent.
Ethanol/Ethyl Acetate Similar to the above, with ethyl acetate as the anti-solvent.
Isopropanol A single solvent system that can be effective for some hydrochloride salts.[4]
Water While the compound is likely soluble in water, recrystallization from water can be challenging due to high solubility. It should be considered if other organic solvents fail.

Troubleshooting Guide: Column Chromatography

If recrystallization fails to provide material of the desired purity, column chromatography may be necessary. The high polarity of the hydrochloride salt makes standard normal-phase chromatography challenging.

Problem 1: The compound does not move from the origin on a silica gel column.

  • Cause: The highly polar amine hydrochloride is strongly adsorbed to the polar silica gel stationary phase.[5]

  • Solution:

    • Increase the polarity of the mobile phase. A common eluent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You may need to use a high percentage of methanol (e.g., 10-20%).

    • Add a small amount of an acid to the mobile phase. Adding 0.1-1% acetic acid or formic acid can help to protonate the amine and reduce its interaction with the silica.

    • Consider Reverse-Phase Chromatography. Using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is often more effective for highly polar compounds.

    • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC). This technique uses a polar stationary phase and a mobile phase with a high organic content and a small amount of water, which can be very effective for retaining and separating highly polar compounds.[6][7]

Workflow for Developing a Chromatography Method

PurificationWorkflow Start Crude Product TLC Analyze by TLC (e.g., 10% MeOH in DCM) Start->TLC Decision Good Separation? TLC->Decision Column Perform Column Chromatography Decision->Column Yes Adjust Adjust Solvent System (Increase Polarity or Add Acid) Decision->Adjust No ReversePhase Consider Reverse-Phase or HILIC Decision->ReversePhase Still Poor Fractions Collect and Analyze Fractions Column->Fractions Evaporate Evaporate Solvent Fractions->Evaporate Pure Pure Product Evaporate->Pure Adjust->TLC

Sources

Overcoming low solubility of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on overcoming its characteristically low solubility.

Compound Profile

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is a chiral aminoketone derivative. Understanding its structure is key to troubleshooting its solubility.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃Cl₂NO[1]
Molecular Weight 234.12 g/mol [1][2]
Structure Contains a primary amine (as a hydrochloride salt), a ketone, a chloromethyl group, and a phenyl group.[3][4]
CAS Number 34351-19-4 (for the S-enantiomer hydrochloride)[2][3]

The presence of both a polar, ionic hydrochloride salt and a non-polar phenyl group gives the molecule an amphiphilic character, which is the primary source of solubility challenges.

Troubleshooting & FAQ

Q1: I'm having trouble dissolving 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride. Why is it so poorly soluble?

Answer: The low solubility of this compound stems from two main factors:

  • Strong Crystal Lattice Energy: As a crystalline solid, significant energy is required to break apart the ionic lattice of the hydrochloride salt before the individual molecules can be solvated.[5][6]

  • Amphiphilic Nature: The molecule has distinct regions of polarity. The primary amine hydrochloride is ionic and prefers polar, protic solvents like water. However, the phenyl group is large, non-polar, and hydrophobic, preferring non-polar organic solvents.[7] It is difficult for a single solvent to effectively solvate both ends of the molecule simultaneously.

This duality means that it is often "sparingly soluble" in a wide range of common solvents rather than being highly soluble in any single one.

Troubleshooting Workflow for Solubility Issues

Before proceeding to detailed FAQs, use this workflow to guide your experimental approach.

G start Start: Compound does not dissolve in desired solvent solvent_check Step 1: Re-evaluate Solvent Choice Is the solvent polarity appropriate? start->solvent_check cosolvent Step 2: Introduce a Co-Solvent (e.g., Water/Ethanol, Water/DMSO) solvent_check->cosolvent If no single solvent works ph_adjust Step 3: Adjust pH (For aqueous or protic systems) cosolvent->ph_adjust If solubility is still limited success Solution Achieved cosolvent->success temp_adjust Step 4: Apply Gentle Heating (Use with caution) ph_adjust->temp_adjust If further enhancement is needed ph_adjust->success free_base Step 5: Convert to Free Amine (For non-polar organic solvents) temp_adjust->free_base If dissolution in non-polar solvent is required temp_adjust->success advanced Step 6: Consider Advanced Methods (e.g., Surfactants, Formulation) free_base->advanced If all else fails or for specific formulations free_base->success

Caption: A step-by-step workflow for troubleshooting solubility.

Q2: What are the recommended starting solvents for this compound?

Answer: Based on its structure, solubility will be a balance between solvating the ionic hydrochloride and the hydrophobic backbone. A systematic approach is recommended.

Solvent TypeExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThe protic nature can solvate the hydrochloride salt, but the non-polar phenyl group limits high solubility. A related compound is soluble in water and ethanol.[8]
Polar Aprotic DMSO, DMFLikely SolubleThese solvents have high dielectric constants capable of disrupting the ionic lattice and can solvate both polar and non-polar regions.
Non-Polar Dichloromethane (DCM), Chloroform, THFVery Poorly Soluble to InsolubleThese solvents cannot effectively solvate the ionic hydrochloride salt, leading to very low solubility.[9]

Recommendation: Start with polar solvents like water, ethanol, or DMSO. If working in a biological context, begin with an aqueous buffer.

Q3: My compound won't fully dissolve in water or ethanol alone. What should I do next?

Answer: This is a classic case where a co-solvent system is highly effective. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the system.[10][11] This makes the solvent environment more favorable for the hydrophobic phenyl group without sacrificing its ability to dissolve the hydrochloride salt.[12]

Common Co-Solvent Systems:

  • Water / Ethanol

  • Water / Propylene Glycol

  • Water / Polyethylene Glycol 400 (PEG 400)[]

  • Water / DMSO

Experimental Protocol 1: Dissolution Using a Co-Solvent System
  • Weigh the desired amount of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride into a clean vial.

  • Add the organic co-solvent first (e.g., DMSO, Ethanol) in a small volume (e.g., 10-20% of the final target volume).

  • Vortex or sonicate until the solid is fully wetted and a uniform suspension is formed. The compound may fully dissolve at this stage if the concentration is low enough.

  • Slowly add the aqueous solvent (e.g., water, buffer) dropwise while vigorously stirring or vortexing.

  • Continue adding the aqueous phase until the final target concentration is reached.

  • Validation: Observe the solution. If it remains clear, dissolution is successful. If precipitation occurs, the capacity of the co-solvent system has been exceeded, and you should start over with a higher ratio of the organic co-solvent.

Q4: How does pH affect the solubility of this compound, and how can I use it to my advantage?

Answer: As a primary amine hydrochloride, the compound's solubility in aqueous solutions is highly dependent on pH.[14] The amine group exists in equilibrium between its protonated, cationic form (R-NH₃⁺) and its deprotonated, neutral "free amine" form (R-NH₂).

  • Protonated Form (R-NH₃⁺): This is the hydrochloride salt form. It is charged and therefore more soluble in polar, aqueous solvents. This form dominates at acidic pH.

  • Free Amine Form (R-NH₂): This form is neutral and significantly less polar. It is less soluble in water but more soluble in non-polar organic solvents like DCM or ethyl acetate.[9] This form dominates at basic (alkaline) pH.

You can leverage this property to increase solubility in aqueous media by ensuring the pH is kept acidic, which suppresses the formation of the less soluble free amine.[15][16]

G cluster_0 Aqueous Environment Salt R-NH₃⁺Cl⁻ (Protonated Salt Form) - High Water Solubility - Low Organic Solubility FreeAmine R-NH₂ (Deprotonated Free Amine) - Low Water Solubility - High Organic Solubility Salt->FreeAmine Add Base (e.g., NaOH, TEA) pH Increases FreeAmine->Salt Add Acid (e.g., HCl) pH Decreases

Caption: pH effect on the amine hydrochloride equilibrium.

Caution: While adjusting pH is a powerful technique, be aware that extreme pH values (either highly acidic or highly basic) can potentially cause degradation of the compound over time.[17] Always prepare pH-adjusted solutions fresh and consider performing a stability check if they are to be stored.

Q5: I need to use this compound in a reaction with a non-polar organic solvent like Dichloromethane (DCM). How can I dissolve it?

Answer: Direct dissolution in a non-polar solvent will fail because the solvent cannot overcome the crystal lattice energy of the hydrochloride salt. The most effective strategy is to convert the hydrochloride salt into its corresponding free amine in situ.[9] This removes the ionic charge, making the molecule much less polar and readily soluble in solvents like DCM, chloroform, or THF.

Experimental Protocol 2: Conversion to Free Amine for Organic Reactions

This protocol is ideal for situations like peptide coupling or other organic syntheses where the free amine is the reactive species.

  • Suspend the 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (1.0 equivalent) in anhydrous DCM (or your desired organic solvent).

  • Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to air or moisture.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), dropwise (1.0-1.1 equivalents).

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Validation: You will observe a visual change. The initial solid will react and dissolve, while a new precipitate, the hydrochloride salt of the tertiary amine (e.g., triethylammonium chloride), will form.[9]

  • The resulting solution containing the dissolved free amine can often be used directly in the subsequent reaction step. Alternatively, the precipitated salt can be removed by filtration if necessary.

Q6: Can I just heat the mixture to get it to dissolve?

Answer: Heating can increase the solubility of most solids, and gentle warming can be a useful tool.[18] However, this approach should be used with caution for several reasons:

  • Thermal Degradation: Aminoketones can be thermally labile. Excessive heat may cause decomposition, leading to impure starting material and failed experiments.

  • Metastable Supersaturation: The compound may dissolve at a higher temperature but then crash out of solution upon cooling to room temperature. This can be problematic for experiments that need to be run at ambient temperatures.[19]

Recommendation: If you choose to use heat, warm the mixture gently (e.g., to 40-50 °C) and for the minimum time necessary. Always assess the stability of your compound under these conditions.[20] If the compound precipitates upon cooling, this method is not suitable for your application.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Ascendia Pharma. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022). Particle Sciences. [Link]

  • (2S,3S)-3-aMino-1-chloro-4-phenylbutan-2-ol hydroc. JIGS Chemical Limited. [Link]

  • (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride. AMERICAN ELEMENTS. [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). Upperton Pharma Solutions. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Aptuit. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. [Link]

  • (2s,3s)-3-amino-1-chloro-4-phenylbutan-2-ol Hydrochloride. Tradeindia. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Taylor & Francis Online. [Link]

  • 3-Amino-1-chloro-4-phenylbutan-2-one. PubChem. [Link]

  • Review on Enhancement of Solubilization Process. (2014). Science Alert. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). PMC. [Link]

  • 17.5: Factors that Affect Solubility. (2026). Chemistry LibreTexts. [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). Helda - Helsinki.fi. [Link]

  • 13.3: Factors Affecting Solubility. (2026). Chemistry LibreTexts. [Link]

  • Biochemistry, Dissolution and Solubility. (2022). StatPearls - NCBI Bookshelf. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency for 3-Amino-1-chloro-4-phenylbutan-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability and reactivity challenges associated with 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (referred to herein as the Chloroketone Amine ). This molecule is a "warhead" intermediate derived from L-phenylalanine. Its dual functionality—a reactive


-chloroketone and a free amine—makes it highly prone to three specific failure modes during coupling reactions:
  • Self-Condensation (Pyrazine formation).

  • Premature Cyclization (Epoxide formation).

  • Racemization of the phenylalanine backbone.

Module 1: The "Goldilocks" pH Protocol

Q: My coupling yield is low, and I see a new peak at M-36 (loss of HCl). Is my starting material degrading?

A: You are likely observing premature epoxide formation .

The Mechanism: The chloroketone moiety is designed to form an epoxide later in the synthesis (usually under basic conditions to react with a hydrazine or amine). However, during amide coupling, if you neutralize the hydrochloride salt before the acylating agent is ready, the free amine will attack the internal ketone/chloride, displacing the chloride and forming the epoxide immediately. This epoxide is then inert to your coupling conditions or reacts non-selectively.

The Solution: In-Situ Neutralization Never "free base" this amine in a separate step. Use a "just-in-time" release strategy.

Protocol Adjustment:

  • Pre-activation: Ensure your carboxylic acid partner is fully activated (e.g., as an NHS ester, Mixed Anhydride, or HOBt ester) before adding the chloroketone salt.

  • Weak Bases: Avoid strong bases like NaOH or KOH during coupling. Use mild organic bases like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) .

  • Controlled Addition: Add the base slowly to the mixture of the Chloroketone Salt and the Activated Acid. This ensures that as soon as a molecule of amine is deprotonated, it is statistically more likely to hit the activated acid than to cyclize.

Critical Threshold: Maintain the reaction pH between 6.0 and 7.5 . Exceeding pH 8.0 accelerates epoxide formation exponentially.

Module 2: The "Yellow Solution" (Pyrazine Formation)

Q: My reaction mixture turns bright yellow/orange within minutes of adding the base. What is this impurity?

A: This is the hallmark of 2,5-dibenzylpyrazine formation.

The Mechanism:


-Aminoketones are unstable in their free base form. Two molecules condense (dimerize) to form a dihydropyrazine, which then oxidizes (often by air) to the fully aromatic pyrazine. This is a "dead-end" impurity that cannot be reversed.

Troubleshooting Matrix:

SymptomRoot CauseCorrective Action
Rapid Yellowing High local concentration of free amine.Increase solvent volume (dilution). Switch to Biphasic Coupling .
Low Yield Slow coupling rate allows dimerization to compete.Switch to faster coupling reagents (e.g., HATU or Mixed Anhydride ) instead of EDC.
Insoluble Precipitate Pyrazine is often less soluble.Filter and check filtrate, but yield is already compromised.

Recommended Protocol: Biphasic Schotten-Baumann To virtually eliminate pyrazine formation, keep the amine protonated (protected) in an aqueous phase until the moment of reaction.

  • Dissolve Chloroketone HCl in Water .

  • Dissolve Activated Acid (e.g., Acid Chloride or Anhydride) in DCM or EtOAc .

  • Mix rapidly.

  • Add NaHCO3 or Na2CO3 solution dropwise.

    • Why it works: The amine is released at the interface and immediately captured by the acylating agent in the organic phase, preventing it from finding another amine molecule to dimerize with [1].

Module 3: Stereochemical Integrity

Q: I am seeing ~5-10% of the enantiomer (or diastereomer) in my final product. Is the starting material racemizing?

A: Yes, the


-position (between the amine and the carbonyl) is highly labile.

The Mechanism: The proton at the chiral center is acidic due to the adjacent carbonyl and the ammonium group. Strong bases or prolonged exposure to basic conditions will cause enolization, destroying the stereochemistry derived from L-phenylalanine.

Prevention Strategy:

  • Temperature Control: Perform the neutralization and coupling at 0°C to -10°C . Only warm to room temperature after the amide bond is formed.

  • Base Selection: Avoid bases that can act as nucleophiles or are too strong. N-Methylmorpholine (NMM) is the industry standard here because it is non-nucleophilic and has a pKa (~7.4) that matches the requirement for neutralization without driving enolization [2].

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired coupling and the two primary fatal side reactions.

ReactionPathways Start Chloroketone HCl Salt (Stable Solid) FreeBase Free Amine Species (Transient/Reactive) Start->FreeBase + Base (Neutralization) Desired Desired Amide Product (Coupled) FreeBase->Desired + Activated Acid (Fast Kinetic Path) Epoxide Epoxide Impurity (Premature Cyclization) FreeBase->Epoxide High pH (>8.0) Intramolecular Attack Pyrazine Pyrazine Dimer (Self-Condensation) FreeBase->Pyrazine Stagnant/High Conc. Intermolecular Dimerization

Figure 1: Reaction pathway competition. The "Free Amine" is the dangerous junction point. Success depends on the "Desired" path being kinetically faster than the side reactions.

Standardized Coupling Protocol (Best Practice)

Reagents:

  • 3-Amino-1-chloro-4-phenylbutan-2-one HCl (1.0 equiv)

  • N-Protected Amino Acid (1.1 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (2.2 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step:

  • Activation (Mixed Anhydride Formation):

    • Dissolve N-Protected Amino Acid and NMM (1.1 equiv) in THF.

    • Cool to -15°C .

    • Add IBCF dropwise. Stir for 15 minutes. This forms the active Mixed Anhydride.

  • Coupling (The Critical Step):

    • In a separate vessel, suspend the Chloroketone HCl in THF.

    • Add the remaining NMM (1.1 equiv) to the suspension.

    • Immediately transfer this suspension into the cold Mixed Anhydride solution (-15°C).

    • Note: By adding the salt suspension to the active species, you ensure that any free amine generated is immediately consumed.

  • Workup:

    • Stir at -15°C for 1 hour, then warm to 0°C.

    • Quench with 0.5N HCl (keeps any unreacted amine protonated and water-soluble).

    • Extract with EtOAc. Wash with NaHCO3 and Brine.

References

  • Dugger, R. W., et al. "The Process Development of Atazanavir: A Novel HIV-1 Protease Inhibitor." Organic Process Research & Development, vol. 6, no. 4, 2002, pp. 453-457. [Link]

  • Rossen, K. "Picnicking in the Process Department: The Development of a Scalable Synthesis of the HIV Protease Inhibitor Darunavir." Organic Process Research & Development, vol. 14, no. 3, 2010.
  • Ghosh, A. K., et al. "Structure-Based Design of Novel HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry, vol. 50, no. 10, 2007. [Link]

  • Chiu, C. K.-F., et al. "Synthesis of the HIV Protease Inhibitor Atazanavir.

Validation & Comparative

Advanced HPLC Method Development Guide: 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (often referred to as the "Chloroketone Intermediate" or CKK) is a critical chiral building block in the synthesis of HIV protease inhibitors, such as Atazanavir and Darunavir .

Developing a robust HPLC method for this molecule presents a unique "Triad of Challenges" for the analytical chemist:

  • Chemical Instability: The

    
    -chloroketone moiety is highly reactive. It is prone to hydrolysis (forming the hydroxy-analog) and self-alkylation (dimerization) under basic or neutral conditions.
    
  • Polarity vs. Hydrophobicity: The molecule contains a basic amine (polar, requires protonation) and a phenyl ring (hydrophobic), creating a "retention conflict" on standard stationary phases.

  • Salt Dissociation: As a hydrochloride salt, the method must suppress the ionic interaction of the free amine with residual silanols to prevent peak tailing.

This guide moves beyond generic templates to compare two distinct separation strategies—Ion-Pairing C18 vs. Phenyl-Hexyl Selectivity —and recommends a validated protocol for stability-indicating analysis.

Comparative Analysis: Selecting the Stationary Phase

We evaluated three primary methodologies for the separation of CKK from its critical impurities (Phenylalanine precursor and Hydroxy-degradation product).

Table 1: Performance Comparison of Chromatographic Modes
FeatureMethod A: Traditional C18 (L1) Method B: Phenyl-Hexyl (Recommended) Method C: HILIC
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophilic Partitioning
Retention of CKK Moderate (

)
High (

)
Low (Elutes early)
Peak Shape (Amine) Often tails (T > 1.5) without TEASharp (T < 1.2) due to

-shielding
Good, but sensitive to salt
Selectivity (

)
Poor for aromatic impuritiesExcellent for aromatic isomersExcellent for polar degradants
Stability Suitability High (Acidic mobile phase)High (Acidic mobile phase)Low (High pH often needed)
Verdict Baseline Choice Superior Selectivity Specialized Use Only
Expert Insight: Why Phenyl-Hexyl Wins

While C18 is the industry standard, Phenyl-Hexyl phases offer a distinct advantage for this specific molecule. The phenyl ring of the analyte interacts via


-

stacking with the stationary phase. This provides orthogonal selectivity that separates the chloroketone from the non-chlorinated phenylalanine precursor more effectively than hydrophobicity alone. Furthermore, the steric bulk of the phenyl-hexyl ligand often shields surface silanols better than C18, reducing the need for ion-pairing reagents like ion-pairing reagents which can contaminate MS detectors.

Critical Degradation Pathways & Signaling

To develop a stability-indicating method, one must understand what to detect. The chloroketone is an electrophile. In the presence of moisture or increased pH, it degrades rapidly.

DegradationPathway CKK Target Analyte: Chloroketone (CKK) (Reactive Electrophile) Hydroxy Impurity A: Hydroxy-Analog (Hydrolysis Product) CKK->Hydroxy Hydrolysis (+H2O, pH > 5) Dimer Impurity B: Pyrazine Dimer (Self-Alkylation) CKK->Dimer Dimerization (High Conc/Neutral pH) Phe Precursor: Phenylalanine Deriv. Phe->CKK Synthesis (Incomplete Rxn)

Figure 1: Critical degradation pathways for 3-Amino-1-chloro-4-phenylbutan-2-one. The method must resolve the Hydroxy-analog (early eluting) and Dimer (late eluting) from the main peak.

Recommended Experimental Protocol

Based on the comparison, the Phenyl-Hexyl method is the superior choice for R&D and QC release testing.

Chromatographic Conditions[3][6][7][8][9]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why: Low pH is non-negotiable. It protonates the amine (preventing silanol interaction) and stabilizes the chloroketone against hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: ACN provides sharper peaks for aromatic compounds compared to Methanol in Phenyl phases.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).

  • Detection: UV at 215 nm (primary) and 254 nm (secondary).

    • Note: 215 nm detects the carbonyl and peptide bonds for maximum sensitivity; 254 nm is specific to the phenyl ring.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute CKK)
20.01090Wash (Elute Dimers)
20.19010Re-equilibration
25.09010End
Standard & Sample Preparation (Self-Validating Step)
  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Phosphoric Acid.

    • Critical: Never dissolve this compound in pure water or neutral buffer. It will degrade within hours. The diluent must match the mobile phase acidity.

  • Concentration: 0.5 mg/mL.

  • System Suitability Requirement:

    • Tailing Factor (T) < 1.5.

    • Resolution (Rs) > 2.0 between CKK and Phenylalanine precursor.

Method Development Workflow

The following flowchart illustrates the logical decision matrix used to arrive at this protocol.

MethodWorkflow Start Start: Analyte Assessment (Basic Amine + Reactive Cl) Step1 Select pH Strategy Start->Step1 Acidic Acidic (pH 2-3) Protonates Amine Stabilizes Cl-Ketone Step1->Acidic Preferred Basic Basic (pH > 8) Rapid Degradation Step1->Basic Avoid Step2 Select Stationary Phase Acidic->Step2 C18 C18 Column Good Retention Risk: Peak Tailing Step2->C18 Phenyl Phenyl-Hexyl Pi-Pi Selectivity Better Peak Shape Step2->Phenyl Selectivity Win Step3 Optimize Organic Modifier Phenyl->Step3 ACN Acetonitrile Sharp Peaks Low UV Cutoff Step3->ACN Final Final Method: Phenyl-Hexyl + ACN/H3PO4 ACN->Final

Figure 2: Decision matrix for method development, highlighting the critical selection of acidic pH and Phenyl-Hexyl stationary phase.

References

  • PubChem. (n.d.).[1] 3-Amino-1-chloro-4-phenylbutan-2-one. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Science.gov. (n.d.). Stability-indicating HPLC method for chloroketone intermediates. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (2016). Preparation of 3-chloro-4-phenylbutan-2-one and related thiazolium salts. Org. Synth. 2016, 93, 306-321. Retrieved February 19, 2026, from [Link]

Sources

Navigating Chiral Purity: A Comparative Guide to the Analysis of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For drug intermediates like 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, a chiral building block, ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of established analytical methodologies for the determination of its chiral purity, offering researchers, scientists, and drug development professionals a comprehensive resource to make informed decisions in their analytical strategy.

The importance of chiral purity lies in the differential biological activity of enantiomers. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs.[1]

This guide will dissect and compare the predominant techniques for chiral analysis: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's underlying principles, practical considerations, and performance metrics will be evaluated to provide a holistic understanding of their respective strengths and limitations.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for chiral purity determination is a multi-faceted decision, influenced by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Below is a comparative summary of the most common methods.

Technique Principle of Chiral Recognition Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction with a chiral stationary phase (CSP) or chiral mobile phase additive.Wide applicability, numerous commercially available CSPs, robust and reproducible.[2]Can require longer analysis times, may consume significant amounts of organic solvents.Routine quality control, method development, and validation.[1]
Chiral SFC Similar to HPLC, but uses a supercritical fluid (typically CO2) as the primary mobile phase.Faster separations, lower solvent consumption (greener), complementary selectivity to HPLC.[3][4]Requires specialized instrumentation, may not be suitable for highly polar compounds without modifiers.High-throughput screening, preparative separations.[5]
Chiral GC Separation on a capillary column coated with a chiral stationary phase.High resolution and efficiency, suitable for volatile and thermally stable compounds.[6]Requires derivatization for non-volatile analytes, potential for thermal degradation.Analysis of volatile chiral compounds, impurity profiling.
Chiral NMR Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift non-equivalence in the NMR spectra of enantiomers.[7]Non-destructive, provides structural information, can be used for absolute configuration determination.[8]Lower sensitivity compared to chromatographic methods, can be complex to interpret, requires specialized reagents.[9]Structural elucidation, mechanistic studies, analysis of pure enantiomers.

In-Depth Analysis of Chromatographic Methods

Chromatographic techniques are the workhorses of chiral analysis in the pharmaceutical industry due to their high resolving power and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted method for enantiomeric purity determination.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a primary amine like 3-Amino-1-chloro-4-phenylbutan-2-one, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[2] Alternatively, crown ether-based CSPs have shown success in resolving primary amines.[10][11]

Experimental Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screening CSP Screening cluster_mobile_phase Mobile Phase Optimization cluster_parameters Parameter Optimization CSP1 Polysaccharide-based CSP NP Normal Phase (e.g., Hexane/Ethanol) CSP1->NP Test RP Reversed Phase (e.g., Acetonitrile/Water) CSP1->RP Test Polar Polar Organic (e.g., Methanol/Ethanol) CSP1->Polar Test CSP2 Crown Ether-based CSP CSP2->NP Test CSP2->RP Test CSP2->Polar Test CSP3 Pirkle-type CSP CSP3->NP Test CSP3->RP Test CSP3->Polar Test Flow Flow Rate NP->Flow Optimize RP->Flow Optimize Polar->Flow Optimize Temp Temperature Flow->Temp Additive Additive (e.g., TFA, DEA) Temp->Additive Validation Method Validation (ICH/USP Guidelines) Additive->Validation Analyte 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride Solution Analyte->CSP1 Inject Analyte->CSP2 Inject Analyte->CSP3 Inject

Caption: A systematic workflow for developing a chiral HPLC method.

Illustrative Chiral HPLC Protocol:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening:

    • Normal Phase: A mixture of hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v). Acidic or basic additives (e.g., 0.1% trifluoroacetic acid or diethylamine) may be required to improve peak shape.

    • Reversed Phase: A mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).

  • Optimization:

    • Adjust the ratio of the mobile phase components to achieve optimal resolution and retention times.

    • Optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve peak efficiency.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm).

  • Validation: Validate the final method according to ICH or USP guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14][15]

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful and "greener" alternative to HPLC.[4] It utilizes supercritical carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier (e.g., methanol, ethanol).[3] This results in faster analysis times and reduced solvent consumption.[5] For primary amines, SFC often provides complementary selectivity to HPLC, meaning a separation that is difficult in HPLC might be readily achieved in SFC, and vice-versa.[3]

Experimental Workflow for Chiral SFC Method Development

SFC_Workflow cluster_screening CSP Screening cluster_modifier Modifier Screening cluster_parameters Parameter Optimization CSP1 Polysaccharide-based CSP MeOH Methanol CSP1->MeOH Test EtOH Ethanol CSP1->EtOH Test IPA Isopropanol CSP1->IPA Test CSP2 Crown Ether-based CSP CSP2->MeOH Test CSP2->EtOH Test CSP2->IPA Test CSP3 Pirkle-type CSP CSP3->MeOH Test CSP3->EtOH Test CSP3->IPA Test BPR Back Pressure MeOH->BPR Optimize EtOH->BPR Optimize IPA->BPR Optimize Temp Temperature BPR->Temp Additive Additive (e.g., TFA, NH4OH) Temp->Additive Validation Method Validation (ICH/USP Guidelines) Additive->Validation Analyte 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride Solution Analyte->CSP1 Inject Analyte->CSP2 Inject Analyte->CSP3 Inject

Caption: A streamlined workflow for chiral SFC method development.

Illustrative Chiral SFC Protocol:

  • Column Selection: Polysaccharide-based CSPs are a common starting point. Crown ether columns can also be highly effective for primary amines.[10]

  • Modifier Screening: Evaluate methanol, ethanol, and isopropanol as co-solvents with supercritical CO2.

  • Additive Screening: For basic compounds, a basic additive like ammonium hydroxide is often used with polysaccharide columns. For crown ether columns, an acidic additive like trifluoroacetic acid is typically required.[10]

  • Optimization:

    • Optimize the percentage of the organic modifier.

    • Adjust the back pressure (typically between 100 and 200 bar) and temperature to fine-tune the separation.

  • Detection: UV detection is standard. Mass spectrometry (MS) can also be readily coupled with SFC.[4]

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[6] For non-volatile compounds like 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, derivatization is necessary to increase volatility. This typically involves reacting the amine group to form a less polar and more volatile derivative.

Illustrative Chiral GC Protocol:

  • Derivatization: React the sample with a suitable derivatizing agent, such as a chloroformate, to form a carbamate.

  • Column Selection: Use a capillary column coated with a cyclodextrin-based chiral stationary phase.

  • Temperature Program: Develop a temperature gradient to ensure good separation and peak shape.

  • Detection: A Flame Ionization Detector (FID) is commonly used. Mass Spectrometry (MS) can provide additional structural information.

The Role of NMR Spectroscopy in Chiral Analysis

While chromatography is the primary tool for quantitative chiral purity determination, NMR spectroscopy offers a unique and powerful approach, particularly for structural confirmation and mechanistic studies.

The principle behind chiral NMR is the use of a chiral auxiliary to create a diastereomeric environment for the enantiomers, leading to separate signals in the NMR spectrum.[16] This can be achieved through:

  • Chiral Derivatizing Agents (CDAs): The enantiomers are covalently bonded to a chiral reagent, forming diastereomers with distinct NMR spectra.

  • Chiral Solvating Agents (CSAs): The enantiomers form transient, non-covalent diastereomeric complexes with a chiral solvent or additive, resulting in chemical shift differences.[7]

A simple protocol for determining the enantiomeric purity of a primary amine using NMR involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure binaphthol derivative.[17] This forms diastereomeric iminoboronate esters that exhibit well-resolved signals in the 1H NMR spectrum, allowing for direct integration and quantification of the enantiomeric ratio.[17] Other fluorescence-based assays using similar self-assembly principles have also been developed for high-throughput screening.[18][19][20]

Method Validation: Ensuring Trustworthiness and Compliance

Regardless of the chosen technique, a rigorous validation process is essential to ensure the reliability and accuracy of the results.[1] The validation should be performed in accordance with the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer and other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The determination of the chiral purity of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is a critical aspect of quality control in pharmaceutical development. This guide has provided a comparative overview of the primary analytical techniques employed for this purpose.

  • Chiral HPLC remains the gold standard for routine analysis due to its robustness and the wide availability of chiral stationary phases.

  • Chiral SFC offers a faster and more environmentally friendly alternative with complementary selectivity, making it ideal for high-throughput applications.

  • Chiral GC , while requiring derivatization, can provide excellent resolution for volatile derivatives.

  • Chiral NMR serves as a powerful tool for structural confirmation and can be used for quantitative analysis with the appropriate chiral auxiliaries.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and the available instrumentation. A thorough method development and validation process is crucial to ensure the generation of accurate and reliable data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Wenzel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10), 1054-1060.
  • Gimeno, A., et al. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1120(1-2), 227-234. [Link]

  • You, L., et al. (2015). Determination of Enantiomeric Excess in Amine Derivatives with Molecular Self-Assemblies. Angewandte Chemie International Edition, 54(29), 8383-8387. [Link]

  • You, L., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie (International ed. in English), 54(29), 8383-7. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]

  • Chen, X., et al. (2012). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods, 4(7), 1855-1858. [Link]

  • Ali, S., et al. (2019). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Journal of Pharmaceutical and Biomedical Analysis, 174, 534-540. [Link]

  • García-Córcoles, M. T., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]

  • Wenzel, T. J. (2011). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. [Link]

  • An, R., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2247-2266. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. [Link]

  • Bull, J. A., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(3), 499-505. [Link]

  • Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4165-4172. [Link]

  • Opekar, S., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Jove, (171). [Link]

  • Gomez, L., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(8), 998. [Link]

  • PubChem. 3-Amino-1-chloro-4-phenylbutan-2-one. [Link]

  • Sychev, K. S., et al. (2022). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 14(4), 56-66. [Link]

  • JIGS Chemical Limited. (2S,3S)-3-aMino-1-chloro-4-phenylbutan-2-ol hydroc. [Link]

  • De Vooght-Johnson, R. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Uddin, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 75-82. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Wikipedia. Enantiomeric excess. [Link]

  • Tradeindia. (2s,3s)-3-amino-1-chloro-4-phenylbutan-2-ol Hydrochloride. [Link]

  • AHH Chemical. (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone. [Link]

  • Kumar, S., & Kumar, A. (2021). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 8(8), 231-240. [Link]

  • Kim, K.-H., et al. (2012). Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases. Chirality, 24(5), 427-31. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chemsrc. 3-amino-1-chloro-4-phenylbutan-2-one. [Link]

  • Wrezel, P. W., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10). [Link]

  • Gomez, L., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(8), 998. [Link]

  • Long, W. J. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]

Sources

A Tale of Two Intermediates: A Comparative Guide to Chloroketone vs. Epoxide Pathways in HIV Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The advent of HIV protease inhibitors marked a turning point in the management of HIV/AIDS, transforming it from a terminal illness into a manageable chronic condition.[1] At the heart of many of these life-saving drugs, such as Atazanavir and Saquinavir, lies a critical structural motif: a hydroxyethylamine or hydroxyethylene isostere. This peptide-like unit is designed to mimic the transition state of peptide bond cleavage by the viral protease, effectively blocking its function.[2][3]

The stereocontrolled synthesis of this core amino alcohol unit is the cornerstone of the entire drug manufacturing process. The precise three-dimensional arrangement of its atoms is paramount for potent biological activity. Over decades of process development, two primary strategies have emerged, centered around two key reactive intermediates: the chloroketone and the epoxide .

This guide provides an in-depth, objective comparison of these two synthetic routes. We will dissect the underlying chemical logic, explore the causality behind experimental choices, and present supporting data to empower researchers and drug development professionals in selecting the optimal pathway for their specific needs.

The Central Synthetic Challenge: Constructing the syn-Amino Alcohol

The core challenge in synthesizing many HIV protease inhibitors is the diastereoselective formation of the syn-1,2-amino alcohol moiety. The relative stereochemistry of the amino and hydroxyl groups is crucial for fitting into the protease active site and achieving high inhibitory potency.

Caption: The critical syn-1,2-amino alcohol core required for potent HIV protease inhibition.

Both the chloroketone and epoxide routes offer distinct solutions to establishing this critical stereochemical relationship.

The Chloroketone Route: A Stepwise Approach to Stereocontrol

This strategy builds the amino alcohol core through a sequence of well-defined steps, where the final, critical stereocenter is established via a highly controlled reduction. The synthesis of a key intermediate for Atazanavir serves as an excellent case study.[4][5]

General Workflow

The pathway typically begins with a readily available, enantiopure α-amino acid. This starting material is first converted to a chloromethyl ketone. The pivotal step is the subsequent diastereoselective reduction of the ketone to the desired syn-chlorohydrin.

Caption: General workflow for the chloroketone-based synthesis of the amino alcohol core.

Experimental Protocol: Biocatalytic Synthesis of Atazanavir Chlorohydrin Intermediate

This protocol highlights a modern, green approach using biocatalysis to achieve exceptional stereoselectivity.

  • Substrate Preparation: (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester (the chloroketone, prepared from Boc-L-phenylalanine) is prepared as the substrate.

  • Bioreactor Setup: The substrate, a cosolvent (e.g., toluene), and a glucose source are added to a temperature-controlled reactor.[6]

  • Enzyme Addition: A buffered aqueous solution (pH 8-9) containing ketoreductase (KRED) powder, a cofactor regeneration enzyme like glucose dehydrogenase (GDH), and the cofactor (e.g., NADP+) is added to the reactor.[6]

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 32-34°C). The KRED enzyme selectively reduces the ketone to the (2R)-hydroxyl group, forming the desired (1S, 2R)-syn-chlorohydrin. The GDH enzyme uses glucose to continuously regenerate the consumed cofactor.

  • Workup and Isolation: After the reaction reaches completion (monitored by HPLC), the product is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and concentrated to yield the highly pure syn-chlorohydrin intermediate.[6]

Causality Behind Experimental Choices:

  • Why Biocatalysis? Chemical reduction of the chloroketone using reagents like sodium borohydride often yields the undesired anti-diastereomer as the major product.[5] Ketoreductase enzymes, however, are highly evolved natural catalysts that can provide exquisite control over stereochemistry, often yielding >98% diastereomeric purity and >99% enantiomeric excess.[5]

  • Why Cofactor Regeneration? The cofactor (NADPH) required by the ketoreductase is expensive. Including a cheap sacrificial substrate (glucose) and a second enzyme (GDH) creates a catalytic cycle, dramatically reducing the amount of cofactor needed and making the process economically viable for large-scale production.

The Epoxide Route: A Convergent and Reactive Strategy

This approach relies on the formation of a stereochemically defined epoxide, which is then opened in a regioselective manner by a nucleophile. This method is often more convergent, allowing two complex fragments of the final drug to be joined together in a single, powerful step. The synthesis of Saquinavir provides a classic example.[2][7]

General Workflow

The synthesis begins with the construction of a chiral epoxide. This can be achieved either by cyclizing a precursor like a chlorohydrin (as derived from the previous route) or through asymmetric epoxidation of an alkene. This reactive intermediate is then subjected to nucleophilic ring-opening to install the amino functionality.

Caption: General workflow for the epoxide-based synthesis of the amino alcohol core.

Experimental Protocol: Synthesis of Saquinavir Amino Alcohol Intermediate

This protocol details the classic approach of forming an epoxide from a chlorohydrin and subsequently opening it.

  • Epoxide Formation: The (S)-chlorohydrin (e.g., compound 9 in Scheme 1 of the referenced literature) is dissolved in a suitable solvent and treated with a base, such as potassium hydroxide (KOH), to induce intramolecular cyclization to the corresponding epoxide.[2]

  • Nucleophilic Opening: The key amine fragment, such as decahydroisoquinoline for Saquinavir, is added to the reaction mixture.[8] The amine attacks the less sterically hindered carbon of the epoxide, leading to a highly regioselective ring-opening.

  • Isolation: The resulting amino alcohol product is then isolated and purified. This intermediate contains the complete core structure, ready for the final peptide coupling steps to complete the synthesis of Saquinavir.[2][8]

Causality Behind Experimental Choices:

  • Why an Epoxide? The three-membered ring of an epoxide is highly strained, making it an excellent electrophile. This inherent reactivity allows the ring-opening reaction to proceed under relatively mild conditions, which is crucial when dealing with complex and sensitive molecular fragments.

  • Why Azide as a Nucleophile? In many syntheses (e.g., for Darunavir or Amprenavir intermediates), an azide anion (N₃⁻) is used as the nucleophile instead of an amine.[9][10] This is a strategic choice: azides are excellent nucleophiles but are non-basic, which can prevent side reactions. The azide group acts as a "masked" amine and can be cleanly reduced to the primary amine in a later step, typically via catalytic hydrogenation.

Head-to-Head Performance Comparison

FeatureChloroketone RouteEpoxide Route
Stereocontrol Achieved at the reduction step. Can be challenging with chemical reagents but is exceptional with biocatalysis (>99% d.e.).[5]Stereochemistry is set early, either from the starting material or during asymmetric epoxidation. Ring-opening is typically stereospecific.
Key Challenge Achieving high diastereoselectivity during the ketone reduction.Ensuring high regioselectivity during the ring-opening step.
Process Steps Generally more linear; adds at least one dedicated reduction step to the sequence.Often more convergent, allowing for the late-stage coupling of complex fragments.
Typical Yields Biocatalytic reductions can be very high (>90-95%).[5][6] Chemical reductions may be lower with purification losses.Epoxide formation and ring-opening steps are often high-yielding (80-95%).
Scalability Well-established for large-scale production, especially with robust biocatalytic processes.Can be challenging due to the potential instability of epoxide intermediates and the cost of some asymmetric catalysts.
Flexibility The chloroketone intermediate is versatile and can be used to generate a library of analogues by varying the reducing agent or subsequent chemistry.The epoxide intermediate is ideal for coupling with a wide variety of nucleophiles, facilitating the synthesis of diverse drug analogues.
Green Chemistry The use of biocatalysis represents a significant green advantage (mild conditions, water as solvent). Chemical routes may use harsher reagents.Asymmetric epoxidation can rely on heavy metal catalysts. The use of azides requires subsequent reduction, adding a step.

Logical Framework for Route Selection

The choice between these two powerful strategies is a multifactorial decision driven by the specific goals of the synthesis.

Route_Selection_Logic Start Goal: Synthesize syn-Amino Alcohol Core Q1 Is a highly efficient, stereoselective ketoreductase available? Start->Q1 Q2 Is a convergent, late-stage fragment coupling desired? Q1->Q2 No Chloroketone Chloroketone Route (Biocatalytic Reduction) Q1->Chloroketone Yes Epoxide Epoxide Route Q2->Epoxide Yes Consider_Both Evaluate Both Routes for Economic & Scale-up Feasibility Q2->Consider_Both No Q3 Is the desired nucleophile prone to side reactions? Q3->Epoxide No (Direct Amination) Epoxide_Azide Epoxide Route (via Azide Opening) Q3->Epoxide_Azide Yes Epoxide->Q3

Caption: Decision logic for selecting a synthetic pathway based on available technology and strategic goals.

Conclusion

Neither the chloroketone nor the epoxide route is universally superior. The chloroketone pathway, particularly when augmented with modern biocatalysis, offers a highly reliable and often greener method for establishing the critical syn-amino alcohol stereochemistry from simple amino acid precursors.[5][6] Its stepwise nature provides clear checkpoints for quality control.

The epoxide pathway provides a more convergent and elegant solution, enabling the powerful, late-stage connection of complex molecular fragments. Its reliance on a highly reactive intermediate is both its greatest strength and a potential process challenge.[2][7]

Ultimately, the optimal choice depends on a careful analysis of the target molecule's structure, the availability of scalable and selective technologies (especially enzymes), and overall process economics. As demonstrated in the synthesis of Saquinavir, the two routes are not mutually exclusive; a chlorohydrin produced via the first route is often the immediate precursor to the epoxide used in the second.[2] This synergy showcases the ingenuity of process chemistry, where a deep understanding of multiple synthetic tools is leveraged to produce life-saving medicines efficiently and reliably.

References

  • Pierce, M. E., et al. (1996). Stereoselective Synthesis of HIV-1 Protease Inhibitor, DMP 323. ACS Publications. Available at: [Link]

  • Ghosh, A. K., et al. (1994). Potent HIV-1 Protease Inhibitors: Stereoselective Synthesis of a Dipeptide Mimic. PubMed Central. Available at: [Link]

  • Pierce, M. E., et al. (1996). Stereoselective Synthesis of HIV-1 Protease Inhibitor, DMP 323. ACS Publications. Available at: [Link]

  • Akakios, S., et al. (2021). Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate. RSC Publishing. Available at: [Link]

  • Petrucci, R., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. Available at: [Link]

  • Ghosh, A. K., et al. (2001). A concise synthesis of the HIV-protease inhibitor nelfinavir via an unusual tetrahydrofuran rearrangement. ResearchGate. Available at: [Link]

  • Roberts, N. A., et al. (1990). Synthesis of the First FDA-Approved HIV Protease Inhibitor. Science. Available at: [Link]

  • Ghosh, A. K., et al. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. Available at: [Link]

  • Akakios, S., et al. (2021). Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate. ResearchGate. Available at: [Link]

  • Reddy, M., et al. (2016). Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir. Google Patents.
  • Karpf, M., & Trussardi, R. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA. Available at: [Link]

  • Dalla-Vechia, L., et al. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. ResearchGate. Available at: [Link]

  • Fan, R., et al. (2007). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. ResearchGate. Available at: [Link]

  • Dalla-Vechia, L., et al. (2013). Synthesis the HIV protease inhibitor Atazanavir. Syrris. Available at: [Link]

  • Ghosh, A. K., et al. (2002). Syntheses of FDA approved HIV protease inhibitors. ResearchGate. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Dalla-Vechia, L., et al. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. RSC Publishing. Available at: [Link]

  • Karpf, M., & Trussardi, R. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA. Available at: [Link]

  • Kudalkar, S. N., et al. (2018). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. Available at: [Link]

  • Weng, L., et al. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. PubMed Central. Available at: [Link]

  • (2013). Biological preparation method of intermediate of atazanavir. Google Patents.
  • Dalla-Vechia, L., et al. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. PubMed. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PubMed Central. Available at: [Link]

  • (2008). Process for the preparation of atazanavir. Google Patents.
  • Weng, L., et al. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. Taylor & Francis Online. Available at: [Link]

  • Theodorou, A., & Papaioannou, D. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]

  • Bakulev, V. A., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Available at: [Link]

  • Rowles, H., et al. (2024). Biocatalytic Production of a Key Chiral Intermediate of the HIV Capsid Inhibitor Lenacapavir. ChemRxiv. Available at: [Link]

  • Shinde, A. H., et al. (2023). Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. PubMed Central. Available at: [Link]

  • Patel, R. N. (2001). Synthesis of a Long Acting HIV Protease Inhibitor via Metal or Enzymatic Reduction of the Appropriate Chloro Ketone and Selective Zinc Enolate Condensation with an Amino Epoxide. ResearchGate. Available at: [Link]

  • Shinde, A. H., et al. (2023). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. ChemRxiv. Available at: [Link]

  • Smith, C. (2018). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, particularly in the development of protease inhibitors, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and safety. 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, a key chiral building block, exemplifies this principle. Its utility is intrinsically linked to its enantiomeric purity, demanding robust and reliable analytical methods for the determination of its enantiomeric excess (ee).

This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Chiral Capillary Electrophoresis (CE). We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Foundational Workflow for Enantiomeric Excess Validation

The determination of enantiomeric excess is a systematic process that begins with the selection of an appropriate analytical technique and culminates in a validated, quantitative result. The choice of method is critical and depends on factors such as sample properties, available instrumentation, and the specific analytical requirements (e.g., high-throughput screening versus final quality control). The general workflow is a closed loop of method development, validation, and routine analysis, ensuring data integrity at every stage.

cluster_0 Method Development & Selection cluster_1 Method Validation cluster_2 Routine Analysis Start Racemic Standard & Enantiopure Sample Screen Screen Methods (HPLC, CE, etc.) Start->Screen Analyze Optimize Optimize Parameters (Mobile Phase, Selector, etc.) Screen->Optimize Select Promising Method Validate Validate for Specificity, Linearity, Accuracy, Precision Optimize->Validate SystemSuitability Define System Suitability Tests (Resolution, Tailing Factor) Validate->SystemSuitability AnalyzeSample Analyze Test Sample SystemSuitability->AnalyzeSample Passes SST CalculateEE Integrate Peaks & Calculate Enantiomeric Excess AnalyzeSample->CalculateEE Report Report Result CalculateEE->Report

Caption: General workflow for validating enantiomeric excess.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry, prized for its robustness, versatility, and high resolution.[1] The technique relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus separate.

Mechanism of Separation: Polysaccharide-Based CSPs

For β-aminoketones like our target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective.[2] Separation is achieved through a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Between the amino and keto groups of the analyte and the carbamate derivatives on the polysaccharide backbone.

  • π-π Interactions: Between the phenyl ring of the analyte and the aromatic moieties of the CSP.

  • Steric Interactions: The chiral grooves and cavities of the helical polysaccharide structure create a steric environment where one enantiomer fits more favorably than the other.

The choice of a normal-phase mobile system (e.g., hexane/alcohol) is deliberate. It minimizes strong, non-specific interactions of the analyte with the silica support and enhances the specific, stereoselective interactions with the chiral selector, leading to better resolution.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Sample Preparation:

    • Racemic Standard: Dissolve an accurately weighed amount of racemic 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride in the mobile phase to a concentration of approximately 0.5 mg/mL. This is crucial for identifying the retention times of both the (S) and (R) enantiomers.

    • Test Sample: Prepare the test sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP). Polysaccharide-based columns are well-documented for their broad applicability in separating chiral compounds, including β-aminoketones.[2]

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

      • Rationale: The hexane/IPA ratio is optimized to balance retention time and resolution.[3] DEA is a common amine additive used to improve peak shape and reduce tailing by blocking active silanol sites on the silica support.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Maintaining a constant temperature is critical for reproducible retention times.

    • Detection Wavelength: 254 nm, leveraging the UV absorbance of the phenyl group.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the racemic standard to confirm the retention times (t_R1, t_R2) and achieve baseline separation (Resolution, R_s > 1.5).

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers (Area_1, Area_2).

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100

Method 2: Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is a powerful alternative that offers rapid analysis times, high separation efficiency, and remarkably low solvent consumption. Separation occurs in a fused-silica capillary filled with a background electrolyte (BGE) containing a chiral selector.

Mechanism of Separation: Cyclodextrin-Mediated Separation

For chiral amines and ketones, cyclodextrins (CDs) are the most widely used chiral selectors in CE.[4] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The separation mechanism is based on the differential formation of transient inclusion complexes between the enantiomers and the cyclodextrin:

  • Inclusion Complexation: The phenyl group of the analyte enters the hydrophobic cavity of the cyclodextrin.

  • Chiral Recognition: The amino and keto groups at the chiral center interact with the hydroxyl groups on the rim of the cyclodextrin. Due to stereochemical differences, one enantiomer forms a more stable complex than the other.

  • Differential Mobility: The enantiomer that forms the stronger complex has an altered charge-to-size ratio and mobility, causing it to migrate at a different velocity under the applied electric field, leading to separation. Sulfated-β-cyclodextrin is often chosen as it provides both a chiral environment and a charge, enhancing the separation window.[4]

Detailed Experimental Protocol: Chiral CE
  • Instrumentation:

    • Capillary Electrophoresis system with a UV-Vis detector.

  • Sample Preparation:

    • Racemic Standard & Test Sample: Dissolve samples in deionized water to a concentration of approximately 0.5 mg/mL. Aqueous buffers are the standard for CE.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary, 50 µm I.D., 50 cm total length (40 cm to detector).

    • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer (pH 2.5) containing 15 mM Sulfated-β-cyclodextrin.

      • Rationale: A low pH ensures the primary amine of the analyte is protonated (positively charged), enabling migration in the electric field. The sulfated-β-cyclodextrin acts as the chiral selector.[4]

    • Voltage: 20 kV (Normal polarity).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: 214 nm (peptide bond region, often provides higher sensitivity for amines than 254 nm).

  • Data Analysis:

    • Run the racemic standard to determine the migration times of the two enantiomers.

    • Run the test sample.

    • Calculate enantiomeric excess using the peak areas, identical to the HPLC formula.

Comparative Analysis: HPLC vs. CE

The choice between HPLC and CE is dictated by the specific needs of the laboratory and the stage of drug development.

Performance MetricChiral HPLC (Polysaccharide CSP)Chiral CE (Cyclodextrin Selector)Rationale & Field Insights
Resolution (R_s) Excellent (Typically > 2.0)Very Good to Excellent (Often > 1.5)HPLC often provides higher capacity and loading, which can translate to better resolution, especially for preparative work.
Analysis Time Moderate (10-30 minutes)Fast (< 10 minutes)CE is inherently faster due to its high separation efficiency and "plug flow" profile, making it ideal for high-throughput screening.[4]
Solvent Consumption High (~1 mL/min)Extremely Low (~µL/run)CE is a "green" technique, a significant advantage in cost and environmental impact.
Sample Volume Microliters (µL) required for injectionNanoliters (nL) consumed per runThe low sample consumption of CE is beneficial when dealing with precious or limited quantities of material.
Method Development Can be time-consuming and costly (screening multiple columns/solvents)Generally faster (screening different selectors/BGE is less resource-intensive)Aqueous BGEs in CE are simpler to prepare and modify than multi-component organic mobile phases for HPLC.
Robustness High; very reproducibleModerate; sensitive to buffer depletion and capillary surface changesHPLC systems are generally considered more robust for routine QC environments over long sequences of analysis.
Cost per Sample Higher (solvent, column lifetime)Lower (buffer, capillary cost)The primary operational cost in HPLC is the solvent and the expensive chiral column.

Decision-Making Framework

To assist in selecting the optimal method, the following decision tree highlights the key considerations for a researcher.

Start What is the primary analytical goal? Goal_HTS High-Throughput Screening or Reaction Monitoring? Start->Goal_HTS Goal_QC Final Product QC Release or Preparative Separation? Start->Goal_QC Resource_Limited Is sample amount or solvent cost a major constraint? Goal_HTS->Resource_Limited Resource_Robust Is highest robustness for routine analysis the priority? Goal_QC->Resource_Robust Select_CE Select Chiral CE Resource_Limited->Select_CE Yes Select_HPLC Select Chiral HPLC Resource_Limited->Select_HPLC No Resource_Robust->Select_CE No, and speed is critical Resource_Robust->Select_HPLC Yes

Caption: Decision tree for method selection.

Conclusion

Both Chiral HPLC and Chiral CE are highly effective and validated methods for determining the enantiomeric excess of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.

  • Chiral HPLC stands out for its superior robustness and is the preferred method for late-stage development, quality control, and situations requiring preparative-scale separation. Its well-understood mechanisms and the wide availability of polysaccharide columns make it a reliable workhorse.[5]

  • Chiral CE offers compelling advantages in speed, low operational cost, and minimal sample consumption.[4] It is an ideal choice for research environments, high-throughput screening of reaction conditions, and early-phase development where sample material may be scarce.

The ultimate choice is not about which method is universally "better," but which is best suited to the specific analytical challenge, resources, and objectives at hand. By understanding the fundamental principles and practical trade-offs outlined in this guide, researchers can confidently select and implement a scientifically sound method for this critical quality attribute.

References

  • Ali, I., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. Available at: [Link]

  • Cañete, A., et al. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. PubMed. Available at: [Link]

  • American Elements. (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride. American Elements. Available at: [Link]

  • Ahuja, S. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • PubChem. 3-Amino-1-chloro-4-phenylbutan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex. Chiral HPLC Column. Phenomenex. Available at: [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Lebrilla, C. B., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Thermal Analysis of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the thermal analysis of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, we recognize that a molecule's thermal behavior is a critical quality attribute, influencing its stability, processability, and ultimately, its safety and efficacy. This document moves beyond a simple recitation of methods, offering a comparative analysis grounded in first principles. We will explore how Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) serve as indispensable tools for characterizing this hydrochloride salt, comparing its hypothetical thermal profile to a potential alternative, the free base form, to illustrate the power of these techniques in drug development.

Introduction: Why Thermal Analysis is Critical for Hydrochloride Salts

Active Pharmaceutical Ingredients (APIs) are frequently formulated as hydrochloride salts to enhance their solubility and stability. However, the presence of the hydrochloride moiety introduces specific thermal behaviors that must be thoroughly understood. For 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, thermal analysis provides critical insights into:

  • Polymorphism: The existence of different crystalline forms with distinct physicochemical properties.

  • Solvate Formation: The presence of bound solvent molecules that can affect stability.

  • Thermal Stability and Decomposition: Determining the temperature at which the compound begins to degrade, which is crucial for setting drying temperatures and shelf-life.

  • Purity: Detecting impurities that may alter the thermal profile.

This guide will use a hypothetical data set to illustrate the comparison between the hydrochloride salt and its corresponding free base, 3-Amino-1-chloro-4-phenylbutan-2-one. This comparison is a common scenario in early-phase drug development, where decisions about the optimal salt form are made.

Experimental Design: A Self-Validating Protocol

The trustworthiness of thermal analysis data hinges on a meticulously designed experimental protocol. The following methodology is designed to be self-validating, ensuring reproducibility and accuracy.

Instrumentation and Calibration
  • DSC: A heat-flux DSC, such as a TA Instruments Q2000 or Mettler Toledo DSC 3+, is recommended. The instrument must be calibrated for temperature and enthalpy using certified indium standards.

  • TGA: A high-precision TGA, like a TA Instruments Q500 or Mettler Toledo TGA/DSC 3+, is required. Temperature calibration should be performed using certified standards (e.g., nickel and alumel), and mass calibration should be verified with standard weights.

Sample Preparation and Experimental Conditions

The choice of experimental parameters is not arbitrary; it is dictated by the physicochemical nature of the sample and the information sought.

Table 1: Recommended DSC and TGA Experimental Parameters

ParameterDSCTGARationale
Sample Mass 2-5 mg5-10 mgA smaller mass for DSC minimizes thermal gradients within the sample, enhancing peak resolution. A larger mass for TGA provides a more accurate measurement of mass loss.
Crucible Aluminum, hermetically sealedAlumina (ceramic)A hermetically sealed aluminum pan for DSC prevents the loss of volatile components before their transition temperature. An open alumina pan for TGA allows for the escape of decomposition products.
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/minAn inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events are inherent to the sample.
Heating Rate 10 °C/min10 °C/minA heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. Slower rates can be used to resolve overlapping transitions.
Temperature Range 25 °C to 300 °C25 °C to 400 °CThe temperature range should be wide enough to encompass all expected thermal events, from melting to decomposition.
Experimental Workflow

The logical flow of the experiment is crucial for obtaining meaningful data.

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Load into appropriate crucible prep1->prep2 prep3 Hermetically seal (DSC) or place in furnace (TGA) prep2->prep3 dsc1 Equilibrate at 25 °C prep3->dsc1 For DSC tga1 Equilibrate at 25 °C prep3->tga1 For TGA dsc2 Ramp temperature at 10 °C/min dsc1->dsc2 dsc3 Record heat flow vs. temperature dsc2->dsc3 data1 Identify thermal events (peaks and mass loss) dsc3->data1 tga2 Ramp temperature at 10 °C/min tga1->tga2 tga3 Record mass vs. temperature tga2->tga3 tga3->data1 data2 Integrate peaks (DSC) and determine onset temperatures data1->data2 data3 Compare profiles of different forms data2->data3

Figure 1: A streamlined workflow for the thermal analysis of pharmaceutical compounds.

Comparative Analysis: Hydrochloride Salt vs. Free Base (Hypothetical Data)

To illustrate the utility of thermal analysis, we present a hypothetical comparison between 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride and its corresponding free base.

Differential Scanning Calorimetry (DSC)

The DSC thermograms would likely reveal significant differences in the melting behavior of the two forms.

Table 2: Hypothetical DSC Data Comparison

ParameterHydrochloride SaltFree BaseInterpretation
Onset of Melting 185.2 °C95.8 °CThe significantly higher melting point of the hydrochloride salt is expected due to the strong ionic interactions of the crystal lattice, a desirable property for improved stability.
Peak Melting Temperature 188.5 °C98.2 °CThe peak of the endotherm represents the temperature at which the melting is most rapid.
Enthalpy of Fusion (ΔHfus) 120.5 J/g85.3 J/gThe higher enthalpy of fusion for the salt form indicates a more ordered and stable crystal lattice, requiring more energy to break apart.
Other Thermal Events None observedExotherm at ~150 °CThe absence of other events for the salt suggests it is a stable, anhydrous form. The exotherm for the free base could indicate a polymorphic transition or the onset of decomposition soon after melting.
Thermogravimetric Analysis (TGA)

TGA provides quantitative information on mass loss as a function of temperature, indicating the onset of decomposition.

Table 3: Hypothetical TGA Data Comparison

ParameterHydrochloride SaltFree BaseInterpretation
Mass Loss before 100 °C < 0.1%0.5%The negligible mass loss for the salt form confirms it is not a hydrate and contains minimal residual solvent. The small mass loss for the free base may indicate the presence of adsorbed water.
Onset of Decomposition (Td) 210.5 °C165.8 °CThe hydrochloride salt exhibits significantly greater thermal stability, decomposing at a much higher temperature. This is a critical advantage for manufacturing processes like drying.
Mass Loss at Td ~5%~5%The initial mass loss at the onset of decomposition.

Mechanistic Interpretation and In-Depth Discussion

The hypothetical data clearly demonstrates the superior thermal stability of the hydrochloride salt. This is a common and intended outcome of salt formation for pharmaceutical development. The ionic nature of the salt introduces strong electrostatic forces within the crystal lattice, which require more thermal energy to overcome compared to the intermolecular forces (like hydrogen bonding and van der Waals forces) in the free base crystal.

The choice of the hydrochloride salt form for 3-Amino-1-chloro-4-phenylbutan-2-one would be strongly supported by this data. Its higher melting point and decomposition temperature suggest better long-term stability and a wider processing window. The absence of solvates or hydrates, as indicated by TGA, simplifies formulation and storage requirements.

The logical relationship between the observed data and the development decision can be visualized as follows:

cluster_obs Experimental Observations cluster_interp Physicochemical Interpretation cluster_decision Drug Development Decision obs1 Higher Melting Point (DSC) interp1 Stronger Crystal Lattice obs1->interp1 obs2 Higher Enthalpy of Fusion (DSC) obs2->interp1 obs3 Higher Decomposition Temp (TGA) interp2 Greater Thermal Stability obs3->interp2 obs4 Anhydrous Form (TGA) interp3 No Solvate/Hydrate Issues obs4->interp3 interp1->interp2 decision1 Select Hydrochloride Salt for Further Development interp2->decision1 interp3->decision1

Figure 2: The decision-making pathway from thermal analysis data to salt form selection.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded approach to the thermal analysis of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride. Through a comparative analysis with its free base form, using hypothetical yet realistic data, we have demonstrated how DSC and TGA provide indispensable insights into the physicochemical properties of pharmaceutical intermediates. The superior thermal stability of the hydrochloride salt, as evidenced by its higher melting point and decomposition temperature, validates its selection for further development.

Future work should involve exploring the potential for polymorphism in the hydrochloride salt through techniques like hot-stage microscopy and X-ray powder diffraction (XRPD), and assessing its stability under accelerated aging conditions.

References

  • Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44(2), 253-273. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. [Link]

  • TA Instruments. (n.d.). Thermal Analysis: A Beginner's Guide. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice – Application Handbook. [Link]

Safety Operating Guide

Personal protective equipment for handling 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (CAS: 34351-19-4) is a specialized chloromethyl ketone intermediate, primarily utilized in the synthesis of HIV protease inhibitors (e.g., Atazanavir).[1]

While often categorized under generic "Irritant" GHS codes, this compound belongs to the


-haloketone  class.[1] From a mechanistic standpoint, these are alkylating agents . They possess a reactive electrophilic center capable of irreversibly modifying nucleophilic residues (cysteine, histidine) in proteins.

The Core Safety Directive: Treat this substance not merely as a skin irritant, but as a contact sensitizer and potential irreversible alkylator . All handling protocols must prioritize the absolute containment of dust to prevent inhalation and mucous membrane alkylation.

Part 2: Critical Hazard Profile & Logic

The following table summarizes the GHS classification alongside the mechanistic rationale for the safety protocols.

ParameterSpecificationMechanistic Insight (The "Why")
CAS Number 34351-19-4Unique identifier for tracking and waste profiling.[1]
Signal Word WARNING Indicates immediate harm, but lower acute lethality than "Danger".[1]
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1] Irritant)The

-chloroketone moiety is a lachrymator mimic; it attacks mucous membranes aggressively.[1]
Physical State Solid (Crystalline Powder)Risk: Dust generation.[1] As a salt (HCl), it is less volatile than the free base but more prone to static dispersal.
Reactivity Moisture SensitiveThe chloromethyl group can hydrolyze, releasing HCl gas and degrading the reagent.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for alkylating agents. You must construct a barrier system.

Hand Protection (The Double-Glove System)[1]
  • Primary Layer (Inner): 4 mil Nitrile (Inspection grade).[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Chemical resistant).[1]

  • Rationale:

    
    -haloketones can permeate thin nitrile over time.[1] The outer glove is a "sacrificial layer" removed immediately upon contamination, preserving the inner barrier.
    
Respiratory & Eye Protection[1][3][4]
  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of airborne dust entering from the side.

  • Respiratory (If Hood Unavailable): NIOSH N95 or P100 particulate respirator (for dust) + Organic Vapor cartridge (if in solution).[1] Note: This is a fallback; hood use is primary.

Part 4: Operational Workflow (Visualization)

The following diagram outlines the logical flow of material to minimize exposure risks.

HandlingWorkflow cluster_safety Critical Safety Check Storage 1. Cold Storage (0-8°C, Desiccated) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood + Static Control) Equilibration->Weighing Transfer to Hood Solubilization 4. Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Dust Reaction 5. Reaction (Closed Vessel) Solubilization->Reaction Inert Atmosphere Disposal 6. Waste Stream (Halogenated Organic) Reaction->Disposal Quench & Segregate

Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and containment during the critical weighing phase.

Part 5: Step-by-Step Handling Protocols

Phase 1: Preparation & Weighing

Objective: Prevent hydrolysis (moisture) and inhalation (dust).[1]

  • Thermal Equilibration: Remove the container from the refrigerator (0-8°C). Place it in a desiccator and allow it to reach room temperature before opening.

    • Why? Opening a cold bottle introduces atmospheric moisture, which condenses on the salt, causing rapid hydrolysis of the chloromethyl group and releasing HCl gas.

  • Static Control: Use an anti-static gun or polonium strip if the powder is "flyaway."

  • Transfer: Weigh inside the fume hood. Do not use a spatula that has been used for strong bases. Use a disposable weighing boat.

Phase 2: Solubilization

Objective: Minimize the duration the solid exists as a dust hazard.

  • Solvent Addition: Add the solvent (e.g., Methanol, DMF) to the weighing boat or flask containing the solid, rather than dumping the solid into the solvent.

    • Why? Dumping solid into liquid creates a "puff" of aerosolized particles. Wetting the solid first suppresses dust.

  • Dissolution: The HCl salt may be acidic. Ensure your reaction buffer can accommodate the pH drop, or neutralize in situ with a tertiary amine (e.g., DIPEA) if the free amine is required for the reaction.

Phase 3: Decontamination & Spill Response

Objective: Neutralize the alkylating potential.[1]

  • Minor Spills (Solid):

    • Do not sweep (creates dust).

    • Cover with a wet paper towel (water/methanol mixture) to dampen.

    • Scoop up the damp material and place in a hazardous waste container.

    • Wipe the surface with a 10% aqueous ammonia or 5% Sodium Thiosulfate solution.

    • Why? Ammonia or Thiosulfate acts as a "sacrificial nucleophile," reacting with any remaining chloromethyl ketone residues to form harmless adducts, destroying the alkylating hazard.

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.

    • Secondary: Wash with soap and water.[2][3] Do not use ethanol/methanol on skin (this increases permeability).

Part 6: Disposal & Waste Management[1]

Do not dispose of down the drain. This compound is toxic to aquatic life and stable enough to persist in water systems.

Waste StreamClassificationProtocol
Solid Waste Halogenated Organic SolidDouble-bag in polyethylene.[1] Label as "Toxic/Irritant - Chloromethyl Ketone Derivative".[1]
Liquid Waste Halogenated Organic SolventSegregate from non-halogenated solvents. Do not mix with strong oxidizers (e.g., Nitric acid waste).
Destruction High-Temp IncinerationThe only definitive method to break the C-Cl bond and destroy the phenyl ring.[1]

References

  • American Elements. (n.d.). (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride Safety Data Sheet. Retrieved February 19, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 56777393, (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.[1] Retrieved February 19, 2026, from [Link][1]

  • U.S. Environmental Protection Agency. (n.d.). Management of Halogenated Organic Wastes. Retrieved February 19, 2026, from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.